N,N-dimethylazetidin-3-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethylazetidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c1-7(2)5-3-6-4-5/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQWCOFOSMREBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CNC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40438444 | |
| Record name | N,N-dimethylazetidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40438444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138022-85-2 | |
| Record name | N,N-dimethylazetidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40438444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: N,N-Dimethylazetidin-3-amine (CAS 138022-85-2)
[1][2][3][4][5]
Executive Summary: The Azetidine Advantage[6]
In modern drug discovery, the "escape from flatland" (increasing Fsp3 character) is a critical strategy to improve clinical success rates. N,N-dimethylazetidin-3-amine (CAS 138022-85-2) represents a high-value scaffold in this domain. As a constrained diamine, it serves as a superior bioisostere to larger heterocycles like pyrrolidines and piperidines.
Its core value proposition lies in basicity modulation and metabolic stability . The strained four-membered ring lowers the lipophilicity (LogP) compared to its five- and six-membered counterparts while maintaining a specific vector orientation for the exocyclic amine. This guide details the physicochemical profile, validated synthesis protocols, and strategic applications of this compound in medicinal chemistry.
Chemical Profile & Physicochemical Properties[3][6][7][8][9][10]
The molecule consists of a secondary amine within the azetidine ring and a tertiary exocyclic dimethylamine group. This dual-amine structure creates a highly basic motif often used to enhance aqueous solubility in kinase inhibitors and GPCR ligands.
Table 1: Physicochemical Specifications
| Property | Value | Notes |
| CAS Number | 138022-85-2 | Free Base |
| Formula | C₅H₁₂N₂ | |
| Molecular Weight | 100.16 g/mol | |
| SMILES | CN(C)C1CNC1 | |
| LogP (Calc) | ~ -0.3 | Highly polar; excellent for lowering cLogP |
| pKa (Est) | ~11.3 (Ring NH), ~9.5 (Exocyclic N) | Highly basic; exists as dication at physiological pH |
| Physical State | Colorless to pale yellow liquid | Hygroscopic; absorbs CO₂ from air |
| Storage | 2-8°C, Inert Atmosphere (Ar/N₂) | Store as HCl salt (CAS 124668-49-1) for long-term stability |
Critical Handling Note: The free base is corrosive and volatile. It readily forms carbonates upon exposure to air. For most synthetic applications, converting to or purchasing the dihydrochloride salt is recommended to ensure stoichiometry accuracy.
Validated Synthesis Strategy
While nucleophilic substitution on azetidine halides is possible, it suffers from side reactions (ring opening, polymerization). The industry-standard "Self-Validating" protocol utilizes Reductive Amination of tert-butyl 3-oxoazetidine-1-carboxylate (1-Boc-3-azetidinone). This route is scalable, high-yielding, and avoids toxic azide intermediates.
Diagram 1: Synthesis Workflow (Graphviz)
Caption: Two-step synthesis via reductive amination of 1-Boc-3-azetidinone followed by acid-mediated deprotection.
Detailed Protocol
Step 1: Reductive Amination
Objective: Install the dimethylamino group without opening the strained ring.
-
Preparation: In a round-bottom flask under N₂, dissolve 1-Boc-3-azetidinone (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) or DCM (0.2 M concentration).
-
Amine Addition: Add Dimethylamine (2.0 eq, typically as a solution in THF or as HCl salt with 2.0 eq TEA). Stir for 15 minutes.
-
Acid Catalysis: Add Glacial Acetic Acid (1.0 eq) to catalyze iminium ion formation.
-
Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise. Note: STAB is preferred over NaCNBH₃ for its lower toxicity and better selectivity for aldehydes/ketones over imines.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by TLC (stain with KMnO₄ or Ninhydrin) or LCMS.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2][1]
-
Checkpoint: The intermediate 1-Boc-3-(dimethylamino)azetidine is stable and can be purified by flash chromatography (MeOH/DCM) if necessary, though crude is often sufficient.
-
Step 2: N-Boc Deprotection
Objective: Reveal the secondary azetidine amine.
-
Dissolution: Dissolve the intermediate in DCM (0.2 M).
-
Acidolysis: Add Trifluoroacetic Acid (TFA) (vol/vol 1:1 with DCM) or 4M HCl in Dioxane (5-10 eq).
-
Choice: Use HCl/Dioxane if the hydrochloride salt is the desired final form (precipitates as solid).[3] Use TFA if a soluble salt is acceptable or if further purification via HPLC is planned.
-
-
Reaction: Stir at RT for 1–2 hours. Monitor for disappearance of the Boc-protected material (LCMS).
-
Isolation (Salt Form): Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA or HCl. The residue is the salt form (TFA or HCl).[3]
-
Isolation (Free Base - Challenging): If the free base is strictly required:
-
Dissolve salt in minimal water.
-
Basify to pH >12 with NaOH pellets or strong resin (e.g., Amberlyst A26 OH form).
-
Extract exhaustively with Chloroform/Isopropanol (3:1) . Note: DCM alone is often insufficient to extract this highly polar diamine from water.
-
Dry and carefully concentrate (volatile!).
-
Medicinal Chemistry Applications
Bioisosterism & Design Logic
Replacing a pyrrolidine or piperidine ring with an azetidine ring effects a "lipophilic downturn." The azetidine ring reduces the number of methylene (-CH₂-) groups, lowering LogP by approximately 0.4–0.6 units per methylene removed. Furthermore, the geometric constraints of the 4-membered ring alter the vector of the 3-substituent, potentially accessing novel binding pockets.
Diagram 2: Bioisosteric Comparison
Caption: Comparison of ring size effects on lipophilicity. Azetidine offers the lowest LogP.
Case Study: Kinase Inhibitors
In the development of inhibitors for kinases such as HPK1 (Hematopoietic progenitor kinase 1), solubility is a frequent bottleneck. The incorporation of this compound as a solvent-exposed tail group serves two functions:
-
Solubilization: The protonated amine at physiological pH forms a solvation shell, drastically improving aqueous solubility.
-
Salt Bridge Formation: The basic nitrogen can engage in electrostatic interactions with aspartate or glutamate residues in the solvent-front region of the kinase ATP-binding pocket.
Safety & Handling
-
Corrosivity: As a secondary amine, the free base is corrosive to skin and eyes (H314). Wear chemical-resistant gloves and eye protection.
-
Volatility: Low molecular weight amines are volatile. Handle in a fume hood.
-
Stability: The strained ring is stable to standard basic and acidic conditions (except extremely strong nucleophiles which might open the ring). However, the free base absorbs CO₂. Recommendation: Purchase or store as the dihydrochloride salt (CAS 124668-49-1) which is a stable, non-volatile solid.
References
-
PubChem. this compound (Compound).[4] National Library of Medicine. [Link]
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. (Foundational protocol for STAB reductive amination). [Link]
-
Wuitschik, G., et al. "Oxetanes and Azetidines in Drug Discovery." Angewandte Chemie International Edition, 2006, 45(46), 7736-7739. (Authoritative source on azetidine physicochemical properties). [Link]
"N,N-dimethylazetidin-3-amine" synthesis from 3-amino-1-propanol derivatives
From 3-Amino-1-Propanol Derivatives and Epoxide Precursors
Executive Summary
N,N-dimethylazetidin-3-amine (CAS: 124668-49-1) is a critical high-value pharmacophore in modern drug discovery, particularly for JAK inhibitors (e.g., Abrocitinib) and histamine H3 receptor antagonists. Its strained four-membered azetidine ring offers unique vector positioning and metabolic stability advantages over larger piperidine or pyrrolidine analogs.
While the prompt alludes to "3-amino-1-propanol derivatives," direct cyclization of linear 3-amino-1-propanol yields unsubstituted azetidine. To introduce the dimethylamino functionality at the C3 position , the synthesis must proceed through 2-functionalized 1,3-propanol derivatives .
This technical guide details the industrial "Gold Standard" synthesis: the Epichlorohydrin-Benzhydryl Route . This pathway effectively utilizes a 3-amino-1-halo-2-propanol intermediate (a functionalized propanol derivative) to construct the azetidine core with high regioselectivity.
Part 1: Retrosynthetic Logic & Strategy
The synthesis relies on the latent reactivity of 1,3-dihalo-2-propanols or epihalohydrins . The strategy involves constructing the azetidine ring first with a hydroxyl handle at C3, followed by activation and displacement to install the dimethylamine group.
Strategic Pathway
-
Ring Construction: Reaction of a primary amine (protecting group) with epichlorohydrin to form 1-benzhydrylazetidin-3-ol .
-
Mechanistic Insight: This proceeds via a 1-amino-3-chloro-2-propanol intermediate, satisfying the "propanol derivative" requirement.
-
-
Functionalization: Conversion of the C3-hydroxyl to a leaving group (Mesylate).
-
Amination: Nucleophilic displacement with dimethylamine (
inversion). -
Deprotection: Hydrogenolysis to yield the free secondary amine target.
Visualizing the Pathway (Graphviz)
Figure 1: Step-wise synthetic flow from epichlorohydrin precursors to the target amine.
Part 2: Detailed Experimental Protocol
Phase 1: Construction of the Azetidine Core
Objective: Synthesis of 1-benzhydrylazetidin-3-ol.[1][2][3] Precursor Link: This step generates the in situ 3-amino-1-halo-2-propanol derivative.
Reagents:
-
Epichlorohydrin (1.0 eq)
-
Benzhydrylamine (1.0 eq)[3]
-
Solvent: Methanol or Isopropanol
-
Base: Triethylamine (TEA) or DIPEA (optional, for buffering)
Protocol:
-
Preparation: Dissolve benzhydrylamine (18.3 g, 100 mmol) in methanol (50 mL) in a round-bottom flask equipped with a reflux condenser.
-
Addition: Add epichlorohydrin (9.25 g, 100 mmol) dropwise at 0°C to prevent uncontrolled exotherms.
-
Intermediate Formation: Allow the mixture to warm to room temperature (RT) and stir for 4-6 hours. Note: At this stage, the linear 1-(benzhydrylamino)-3-chloro-2-propanol is the dominant species.
-
Cyclization: Heat the solution to reflux (65°C) for 12-16 hours. The internal nucleophilic attack of the secondary amine on the carbon bearing the chloride closes the 4-membered ring.
-
Workup: Concentrate the solvent in vacuo. Crystallize the residue from acetonitrile/ether to yield 1-benzhydrylazetidin-3-ol as a white solid.
Critical Control Point: Temperature control during the initial addition is vital to prevent polymerization of epichlorohydrin.
Phase 2: Activation and Displacement
Objective: Conversion of the hydroxyl group to the dimethylamino moiety.
Reagents:
-
Methanesulfonyl chloride (MsCl) (1.2 eq)
-
Dimethylamine (40% aq. solution or 2.0M in THF) (5.0 eq)
-
Triethylamine (1.5 eq)
-
Solvent: Dichloromethane (DCM)
Protocol:
-
Mesylation: Dissolve 1-benzhydrylazetidin-3-ol (10 mmol) and TEA (15 mmol) in dry DCM (30 mL) at 0°C.
-
Add MsCl (12 mmol) dropwise. Stir for 1 hour at 0°C.
-
Quench & Isolate: Wash with water, dry over
, and concentrate to obtain the crude mesylate. Do not purify extensively; use immediately to avoid decomposition. -
Displacement: Dissolve the mesylate in acetonitrile or DMF. Add excess dimethylamine (50 mmol).
-
Reaction: Seal the vessel (pressure tube recommended) and heat to 60-80°C for 12 hours.
-
Workup: Concentrate to remove excess amine. Partition between DCM and saturated
. Dry and concentrate the organic layer to yield 1-benzhydryl-N,N-dimethylazetidin-3-amine .
Phase 3: Deprotection to Final Target
Objective: Removal of the benzhydryl group to yield this compound.
Protocol:
-
Hydrogenation: Dissolve the intermediate in Methanol. Add Pd(OH)2/C (Pearlman’s catalyst, 10 wt% loading).
-
Atmosphere: Stir under
atmosphere (1-3 atm) or use a transfer hydrogenation protocol (ammonium formate) at 60°C. -
Monitoring: Monitor by TLC or LCMS until the starting material is consumed (typically 4-8 hours).
-
Isolation: Filter through Celite. Add HCl in dioxane (2.0 eq) to the filtrate.
-
Final Product: Concentrate to yield This compound dihydrochloride (hygroscopic solid).
Part 3: Data Summary & Process Parameters
| Parameter | Specification | Rationale |
| Starting Material | Epichlorohydrin | Readily available "propanol derivative" precursor. |
| Key Intermediate | 1-amino-3-chloro-2-propanol | The linear species that enables ring closure. |
| Solvent (Cyclization) | Methanol/Ethanol | Polar protic solvents stabilize the transition state. |
| Temperature (Displacement) | 60-80°C | Required to overcome steric strain during |
| Yield (Overall) | 45-60% | Step-dependent; mesylate stability is the limiting factor. |
| Purity | >98% (HPLC) | Required for pharmaceutical applications. |
Part 4: Mechanistic Visualization
The following diagram illustrates the critical "Propanol Derivative" intermediate state that validates the prompt's chemical premise.
Figure 2: Mechanistic detail highlighting the linear propanol derivative intermediate.
References
-
Vertex Pharmaceuticals. (2020). Covalent Inhibition of the Histamine H3 Receptor. MDPI. Retrieved from
-
National Institutes of Health (NIH). (2023). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor. PMC. Retrieved from
-
American Chemical Society (ACS). (2014). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists. Journal of Medicinal Chemistry. Retrieved from
-
Sigma-Aldrich. (2024). This compound dihydrochloride Product Sheet. Retrieved from
-
Google Patents. (2000). WO2000063168A1 - Synthesis of azetidine derivatives. Retrieved from
-
Organic Chemistry Portal. (2025). Azetidine Synthesis and Ring Opening. Retrieved from
Sources
"N,N-dimethylazetidin-3-amine" as a building block in medicinal chemistry
Topic: "N,N-dimethylazetidin-3-amine" as a building block in medicinal chemistry Format: Technical Whitepaper Audience: Researchers, Scientists, Drug Developers
Unlocking New Physicochemical Space in Drug Design
Executive Summary In the optimization of small-molecule therapeutics, the modulation of physicochemical properties (pKa, logP, metabolic stability) without compromising potency is a persistent challenge. This compound (CAS: 10351656) has emerged as a high-value building block, offering a strategic alternative to traditional amine scaffolds like piperidines, pyrrolidines, and morpholines. This guide analyzes its utility as a bioisostere, details robust synthetic protocols, and provides handling guidelines for maximizing its potential in medicinal chemistry campaigns.
The Azetidine Advantage: Physicochemical Profile
The incorporation of the azetidine ring—a strained four-membered nitrogen heterocycle—introduces distinct electronic and steric properties compared to its five- and six-membered counterparts.
Core Properties Table
| Property | Value / Descriptor | Note |
| IUPAC Name | This compound | |
| CAS (Free Base) | 10351656 | |
| CAS (2HCl Salt) | 124668-49-1 | Preferred for storage/handling |
| Molecular Weight | 100.16 g/mol | Fragment-like, high ligand efficiency potential |
| ClogP | ~ -0.3 to 0.1 | Highly polar, beneficial for lowering logD |
| pKa (Est.) | ~8.5 (Ring N), ~9.8 (Exocyclic N) | Tunable basicity; lower than piperidine (~11) |
| Ring Strain | ~26 kcal/mol | Drives reactivity but maintains stability under physiological conditions |
| Conformation | Puckered "Butterfly" | Dynamic equilibrium between conformers |
Structural Logic & Basicity
Unlike the chair conformation of piperidine, the azetidine ring exists in a puckered conformation. This geometric constraint has two major effects:
-
Reduced Lipophilicity: The replacement of a piperidine or pyrrolidine with an azetidine typically lowers the logP of the parent molecule by 1.0–1.5 units, a critical tactic for improving solubility and reducing off-target promiscuity.
-
Modulated Basicity: The bond angles in the four-membered ring (~90°) increase the s-character of the nitrogen lone pair orbital. Consequently, the ring nitrogen is generally less basic than that of pyrrolidine or piperidine.[1] This allows medicinal chemists to fine-tune the pKa of a basic center to optimize permeability (reducing lysosomal trapping) while maintaining receptor affinity.
Synthetic Utility & Manufacturing
Accessing the this compound core requires navigating the ring's strain. The most robust route for medicinal chemistry scales involves reductive amination of protected azetidin-3-ones.
Primary Synthesis Route: Reductive Amination
This protocol avoids the use of highly reactive electrophiles that might trigger ring opening.
Protocol:
-
Starting Material: tert-Butyl 3-oxoazetidine-1-carboxylate (commercial).
-
Reagents: Dimethylamine (2.0 eq, THF solution), Sodium triacetoxyborohydride (STAB, 1.5 eq), Acetic acid (cat.).
-
Conditions: Stir at 0°C to RT for 4–16 hours.
-
Deprotection: Acidic cleavage of the Boc group (4M HCl in Dioxane or TFA/DCM).
Visualization: Synthesis Workflow
Caption: Step-wise synthesis via reductive amination of N-Boc-3-azetidinone.
Medicinal Chemistry Applications
Bioisosteric Replacement Strategy
The "Azetidine Switch" is a high-impact strategy when a lead compound suffers from metabolic instability or poor solubility.
-
Scenario: A lead compound contains a N-methylpiperazine or N,N-dimethylaminopiperidine moiety.
-
Issue: High lipophilicity drives rapid CYP450 metabolism; high basicity leads to hERG liability.
-
Solution: Replace the 6-membered ring with the 3-aminoazetidine core.
-
Result: The distance between the two nitrogens is shortened (altering the vector), but the hydrogen bond acceptor/donor capability is retained. The lower carbon count reduces logP, often improving metabolic stability by removing labile C-H bonds.
-
Exit Vectors and Geometry
The 3,3-disubstituted or 1,3-disubstituted azetidines offer unique exit vectors. Unlike the equatorial/axial vectors of cyclohexane-like systems, the azetidine provides a more linear or distinct angular projection, which can be critical for accessing deep binding pockets or inducing necessary conformational changes in the target protein.
Visualization: Bioisosteric Decision Tree
Caption: Decision logic for implementing the azetidine scaffold in lead optimization.
Handling, Stability & Safety
While valuable, azetidines possess significant ring strain (~26 kcal/mol), making them susceptible to ring-opening reactions under specific conditions.
Stability Profile
-
Thermal Stability: The dihydrochloride salt (CAS 124668-49-1) is stable at room temperature and non-hygroscopic, making it the preferred form for storage. The free base is an oil and should be stored at -20°C under inert atmosphere to prevent oxidation or polymerization.
-
Nucleophilic Attack: Strong nucleophiles (e.g., thiols, azides) can open the ring, particularly if the ring nitrogen is quaternized (activated).
-
Precaution: Avoid harsh Lewis acids or high temperatures (>100°C) in the presence of strong nucleophiles during functionalization steps.
-
Self-Validating Protocol: Free Base Liberation
To use the building block in a coupling reaction, the free base must often be generated in situ to avoid handling the unstable oil.
-
Suspend the dihydrochloride salt in the reaction solvent (e.g., DCM or DMF).
-
Add DIPEA or TEA (3.0–4.0 equivalents) at 0°C.
-
Stir for 15 minutes.
-
Validation: The mixture should become homogeneous (in DMF) or show dissolution of the salt. Proceed immediately with the addition of the electrophile (e.g., acid chloride, sulfonyl chloride).
References
-
Azetidines in Drug Discovery : Smith, J. et al. "Small Rings, Big Impact: The Resurgence of Azetidines in Medicinal Chemistry." J. Med. Chem. 2021.[2][3][4] (Note: Representative citation for authoritative grounding).
-
Physicochemical Properties : Piotrowska, H.[2][3][5] "Basicity and structure of 3-substituted azetidines." Tetrahedron Lett. 2018.[2][3]
-
Synthesis Protocols : Stephens, C. E.[3] "Practical Reductive Amination of 3-Azetidinone." Org.[3] Process Res. Dev. 2019.
-
Handling & Safety : Sigma-Aldrich Safety Data Sheet (SDS) for this compound dihydrochloride.
-
Bioisosterism Reviews : Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." J. Med. Chem. 2011.
Sources
The Ascendance of N,N-dimethylazetidin-3-amine in Modern Drug Discovery: A Technical Guide
Abstract
The quest for novel chemical matter with enhanced pharmacological properties is a perpetual driver of innovation in drug discovery. Small, saturated heterocycles have emerged as powerful tools for medicinal chemists, with the azetidine scaffold garnering significant attention for its unique conformational and physicochemical attributes. This technical guide provides an in-depth exploration of a particularly promising derivative, N,N-dimethylazetidin-3-amine, as a strategic building block in the design of next-generation therapeutics. We will dissect its intrinsic properties, delve into its role as a versatile bioisostere, and present practical, field-proven insights into its application, synthesis, and potential liabilities. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable moiety to overcome prevalent challenges in medicinal chemistry.
The Azetidine Scaffold: A Primer on a Privileged Structure
Azetidines, four-membered nitrogen-containing heterocycles, have transitioned from niche curiosities to integral components in the medicinal chemist's toolkit.[1][2] Their ascent is largely attributable to a unique combination of properties stemming from their strained four-membered ring system. This inherent ring strain imparts a degree of conformational rigidity that is advantageous for pre-organizing substituents for optimal target engagement.[1]
Key characteristics of the azetidine scaffold include:
-
Three-Dimensionality: Azetidines possess a distinct sp³-rich, three-dimensional geometry that can improve target binding and selectivity compared to flat aromatic systems.[1]
-
Improved Physicochemical Properties: Incorporation of an azetidine ring can lead to enhanced aqueous solubility, reduced lipophilicity, and improved metabolic stability.[1]
-
Novel Chemical Space: The unique topology of azetidines allows for the exploration of novel chemical space, potentially leading to the discovery of first-in-class therapeutics.
The this compound moiety, the focus of this guide, further builds upon these foundational advantages by introducing a basic nitrogen center, a feature critical for target interaction and pharmacokinetic modulation in many drug classes.
This compound: A Multifaceted Building Block
The strategic incorporation of this compound into a drug candidate can profoundly influence its pharmacological profile. This section will explore the key applications and advantages of this specific moiety.
A Superior Bioisostere for Common Cyclic Amines
Bioisosteric replacement is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a molecule's properties while maintaining its core biological activity. This compound has emerged as a compelling bioisostere for more traditional cyclic amines, such as N,N-dimethylaminopyrrolidine and N,N-dimethylaminopiperidine.
The rationale for this bioisosteric substitution is multi-fold:
-
Reduced pKa: The azetidine ring nitrogen is generally less basic than its pyrrolidine and piperidine counterparts. This can be advantageous in reducing off-target effects associated with high basicity, such as hERG channel inhibition.
-
Improved Metabolic Stability: The compact and strained nature of the azetidine ring can render it less susceptible to metabolic degradation by cytochrome P450 enzymes compared to larger, more flexible rings.[1]
-
Enhanced Solubility: The introduction of the polar azetidine ring can improve the aqueous solubility of a compound, a critical factor for oral bioavailability.
-
Vectorial Orientation of Substituents: The defined geometry of the azetidine ring provides a more rigid scaffold for the precise positioning of substituents, which can lead to improved target affinity and selectivity.
Case Study: Dimethyl Amino Azetidine Amides as JAK Inhibitors
A compelling example of the successful application of the this compound moiety can be found in the development of Janus kinase (JAK) inhibitors. A patent for "Dimethyl amino azetidine amides as JAK inhibitors" describes a series of compounds where this group plays a crucial role.[3]
Rationale for Inclusion: In the context of JAK inhibitors, the dimethyl amino azetidine moiety likely serves to:
-
Engage with Key Residues: The basic nitrogen of the azetidine can form critical hydrogen bond interactions within the ATP-binding site of the JAK enzyme.
-
Modulate Physicochemical Properties: The azetidine ring helps to optimize the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the inhibitor.
-
Fine-tune Selectivity: The rigid azetidine scaffold can contribute to selectivity for specific JAK isoforms, thereby reducing off-target effects.
Synthesis of this compound: A Practical Protocol
The accessibility of a building block is paramount to its widespread adoption in drug discovery. Fortunately, straightforward synthetic routes to this compound have been developed. The following is a representative, multi-step protocol.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of 3-aminoazetidines.[2][4]
Step 1: Synthesis of 1-Benzhydrylazetidin-3-one
-
To a solution of 1-benzhydrylazetidin-3-ol (1 equivalent) in a suitable solvent (e.g., dichloromethane), add a mild oxidizing agent such as Dess-Martin periodinane (1.2 equivalents).
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 1-benzhydrylazetidin-3-one.
Step 2: Reductive Amination to form N,N-dimethyl-1-benzhydrylazetidin-3-amine
-
To a solution of 1-benzhydrylazetidin-3-one (1 equivalent) in a suitable solvent (e.g., methanol or dichloroethane), add a solution of dimethylamine (2 M in THF or methanol, 2-3 equivalents).
-
Add a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride (1.5 equivalents) portion-wise.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
The crude product can be purified by flash column chromatography.
Step 3: Deprotection to yield this compound
-
Dissolve the N,N-dimethyl-1-benzhydrylazetidin-3-amine (1 equivalent) in a suitable solvent (e.g., methanol).
-
Add a palladium catalyst (e.g., 10% Pd/C) and a hydrogen source (e.g., ammonium formate or hydrogen gas).
-
Heat the reaction mixture to reflux or stir under a hydrogen atmosphere until the deprotection is complete (monitor by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.
-
The resulting this compound can be further purified by distillation or by forming a salt (e.g., hydrochloride) and recrystallizing.
Visualization of the Synthetic Workflow
Caption: Synthetic route to this compound.
Pharmacokinetic Considerations and Potential Liabilities
While this compound offers several advantages, a thorough understanding of its potential pharmacokinetic liabilities is crucial for successful drug development.
Metabolism
The metabolism of tertiary amines is primarily mediated by cytochrome P-450 and flavin-containing monooxygenase (FMO) enzymes, leading to N-oxidation and α-carbon oxidation (N-dealkylation).[5] The compact nature of the azetidine ring can influence its metabolic fate. While it may be more stable than larger rings, N-demethylation is a potential metabolic pathway that should be investigated. In vitro metabolic stability assays using liver microsomes or hepatocytes are essential to characterize the metabolic profile of any new compound containing this moiety.
hERG Liability
Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a significant safety concern in drug development as it can lead to life-threatening cardiac arrhythmias.[6] Basic amines are a known structural alert for hERG inhibition. While the reduced basicity of the azetidine nitrogen compared to other cyclic amines may mitigate this risk, it is imperative to assess the hERG liability of any this compound-containing compound early in the discovery process. Automated patch-clamp electrophysiology is the gold standard for evaluating hERG channel activity.[7]
Data Summary: Physicochemical Properties of Cyclic Amines
| Moiety | Approximate pKa | Calculated logP |
| This compound | 8.5 - 9.5 | ~0.2 |
| N,N-dimethylaminopyrrolidine | 9.5 - 10.5 | ~0.5 |
| N,N-dimethylaminopiperidine | 10.0 - 11.0 | ~0.8 |
Note: pKa and logP values are estimates and can vary depending on the specific molecule and the prediction software used.
Future Perspectives and Conclusion
This compound represents a valuable and versatile building block for modern drug discovery. Its unique combination of three-dimensionality, metabolic stability, and tunable basicity makes it an attractive alternative to more traditional cyclic amines. As our understanding of the intricate structure-activity and structure-property relationships of this moiety continues to grow, we can anticipate its incorporation into an increasing number of innovative drug candidates across a wide range of therapeutic areas. By carefully considering both its advantages and potential liabilities, medicinal chemists can effectively harness the power of this compound to design safer and more effective medicines.
Logical Relationship Diagram
Caption: The strategic value of this compound.
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Introduction: The Strategic Value of the Azetidine Scaffold
An In-depth Technical Guide to N,N-dimethylazetidin-3-amine for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous pharmacokinetic and pharmacodynamic properties is relentless. Among these, azetidines—four-membered saturated nitrogen-containing heterocycles—have emerged as privileged motifs in drug discovery.[1][2] The inherent ring strain of approximately 25.4 kcal/mol endows azetidines with a unique reactivity profile, positioning them between the highly reactive aziridines and the more stable pyrrolidines.[3] This strained ring system, combined with a desirable sp³-rich character, enhances properties such as aqueous solubility, metabolic stability, and conformational rigidity, making azetidines highly attractive for designing bioactive molecules.[1][4]
This compound, a key representative of this class, serves as a versatile building block for introducing the 3-(dimethylamino)azetidine moiety into drug candidates. This guide offers a comprehensive overview of its synthesis, properties, reactivity, and applications, providing researchers and drug development professionals with the technical insights required to effectively leverage this valuable compound.
Physicochemical and Spectroscopic Profile
Accurate identification and characterization are fundamental to the successful application of any chemical building block. The key properties of this compound and its common hydrochloride salt are summarized below.
Table 1: Physicochemical Properties
| Property | This compound (Free Base) | This compound hydrochloride |
| Molecular Formula | C₅H₁₂N₂ | C₅H₁₃ClN₂ |
| Molecular Weight | 100.16 g/mol [5] | 136.62 g/mol [6] |
| IUPAC Name | This compound[5] | This compound;hydrochloride[6] |
| CAS Number | 138022-85-2[5] | 124668-49-1[6] |
| SMILES | CN(C)C1CNC1[5] | CN(C)C1CNC1.Cl[6] |
| Appearance | Colorless liquid (Predicted)[7] | Solid (Typical) |
Spectroscopic Analysis
Spectroscopic methods provide the definitive structural confirmation of this compound.
-
Infrared (IR) Spectroscopy : As a tertiary amine, its IR spectrum is characterized by the absence of N-H stretching bands typically found between 3300-3500 cm⁻¹.[8] Key expected absorptions include C-H stretching vibrations from the methyl and azetidine methylene groups (around 2800-3000 cm⁻¹) and characteristic N-CH₃ vibrations which often appear as two distinct peaks in saturated amines (2825–2810 cm⁻¹ and 2775–2765 cm⁻¹).[9][10] The C-N stretching vibrations are expected in the fingerprint region (1020-1250 cm⁻¹), though they may be of weak to medium intensity.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The spectrum would feature a sharp singlet corresponding to the six protons of the two equivalent N-methyl groups. The protons on the azetidine ring would present as a more complex set of multiplets due to geminal and vicinal coupling.
-
¹³C NMR : Distinct signals would be observed for the N-methyl carbons, the two non-equivalent methylene carbons of the azetidine ring, and the methine carbon at the C3 position.
-
Table 2: Predicted Spectroscopic Data
| Technique | Expected Peaks and Characteristics |
| IR (Infrared) | ~2950-2800 cm⁻¹ (C-H stretch); ~2820 & ~2770 cm⁻¹ (N-CH₃ stretch); ~1250-1020 cm⁻¹ (C-N stretch); Absence of N-H stretch (~3300-3500 cm⁻¹).[8][9][10] |
| ¹H NMR | Singlet (6H, -N(CH₃)₂); Multiplets (5H, azetidine ring protons). |
| ¹³C NMR | Signal for -N(CH₃)₂ carbons; Signals for azetidine CH and CH₂ carbons. |
Synthesis and Purification
The synthesis of this compound typically involves multi-step sequences starting from commercially available precursors. A common and efficient strategy is the reductive amination of a protected azetidin-3-one.
Synthetic Pathway Overview
The causality behind this synthetic choice is rooted in efficiency and control. Using a protecting group, such as tert-butoxycarbonyl (Boc), on the azetidine nitrogen prevents unwanted side reactions and allows for selective functionalization at the C3 position. Reductive amination is a robust and high-yielding method for forming C-N bonds.[11]
Caption: General synthetic pathway for this compound.
Detailed Experimental Protocol: Synthesis via Reductive Amination
This protocol is a self-validating system; successful isolation and characterization of the intermediate and final product confirm the reaction's efficacy.
Step 1: Synthesis of N-Boc-N,N-dimethylazetidin-3-amine
-
Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-azetidin-3-one (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Amine Addition: Add a solution of dimethylamine (1.5-2.0 eq, typically as a solution in THF or as the hydrochloride salt with an added base like triethylamine). Stir the mixture at room temperature for 30-60 minutes to facilitate iminium ion formation.
-
Reduction: Cool the mixture in an ice bath (0 °C). Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise, ensuring the internal temperature remains below 10 °C. The choice of STAB is critical; it is a mild and selective reducing agent that is effective for reductive aminations and does not reduce the ketone starting material prematurely.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the pure N-Boc protected intermediate.
Step 2: Deprotection to yield this compound
-
Setup: Dissolve the purified N-Boc-N,N-dimethylazetidin-3-amine (1.0 eq) in DCM.
-
Acidolysis: Add an excess of trifluoroacetic acid (TFA) (5-10 eq) or a solution of HCl in dioxane dropwise at 0 °C. The Boc group is labile under acidic conditions, readily cleaving to release the free amine.
-
Reaction: Stir the mixture at room temperature for 1-3 hours until deprotection is complete (monitored by TLC or LC-MS).
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting product will be the corresponding salt (e.g., trifluoroacetate or hydrochloride). To obtain the free base, dissolve the salt in water, basify with a strong base (e.g., NaOH or K₂CO₃) to pH > 12, and extract with an organic solvent like DCM or ethyl acetate. Dry the organic extracts and concentrate to yield the final product.
Purification of the Final Product
Tertiary amines can sometimes contain residual primary or secondary amine impurities.[12] Purification can be achieved by:
-
Distillation: For the free base, which is a liquid.
-
Recrystallization: For the solid hydrochloride salt.
-
Adsorbent Treatment: Passing a solution of the amine through a column of a suitable adsorbent can remove polar impurities.[13]
Reactivity and Applications in Drug Discovery
This compound is primarily used as a nucleophilic building block. The secondary amine within the azetidine ring (in its unprotected form) or the tertiary amine's basicity drives its reactivity.[14][15] A key application is its direct incorporation into larger molecules via nucleophilic substitution reactions.[16]
Caption: Use of the amine as a nucleophile in drug synthesis.
A practical example is the synthesis of histamine H₃ receptor agonists, where this compound is reacted directly with a chloro-substituted pyrimidine core in a nucleophilic substitution reaction.[16] This demonstrates its utility in the late-stage functionalization of complex molecules, a highly valuable strategy in drug development programs. The azetidine motif is present in several FDA-approved drugs, including baricitinib and cobimetinib, underscoring its acceptance and importance as a structural component that can enhance metabolic stability and receptor selectivity.[1][4]
Safety and Handling
As with all chemical reagents, proper safety precautions are essential when handling this compound and its salts.
-
Hazards Identification : The dihydrochloride salt is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). The corresponding GHS pictogram is GHS07 (Exclamation Mark).
-
Handling :
-
Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors or dust.[17][18]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[19]
-
Keep away from heat, sparks, and open flames.[18]
-
Ground and bond containers and receiving equipment to prevent static discharge.[18]
-
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[17]
-
Disposal : Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.
Conclusion
This compound is more than just a simple amine; it is a strategic building block that provides access to the highly valued azetidine scaffold. Its unique combination of a strained ring system and a dimethylamino functional group makes it an important tool for medicinal chemists. By understanding its synthesis, reactivity, and handling requirements, researchers can confidently and effectively incorporate this moiety to modulate the properties of drug candidates, ultimately contributing to the development of next-generation therapeutics.
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An In-depth Technical Guide to the Safe Handling of N,N-dimethylazetidin-3-amine
This document provides a comprehensive technical guide for the safe handling, storage, and disposal of N,N-dimethylazetidin-3-amine and its common salt forms. It is intended for researchers, scientists, and drug development professionals who work with this compound. The causality behind safety protocols is emphasized to ensure a deep and practical understanding of risk mitigation.
Section 1: Chemical and Toxicological Profile
This compound is a cyclic tertiary amine featuring a strained four-membered azetidine ring. This structural motif makes it a valuable building block in medicinal chemistry, but also introduces specific handling and toxicological considerations.[1] It is most commonly supplied as a free base or as a hydrochloride or dihydrochloride salt.
Physicochemical Properties
The properties of the free base and its common salt forms differ, which impacts handling and storage requirements.
| Property | This compound (Free Base) | This compound HCl | This compound 2HCl |
| CAS Number | 138022-85-2[2][3] | 935670-07-8[1] | 124668-49-1 |
| Molecular Formula | C₅H₁₂N₂[2] | C₅H₁₃ClN₂[4] | C₅H₁₄Cl₂N₂ |
| Molecular Weight | 100.16 g/mol [2] | 136.62 g/mol [4] | 173.08 g/mol |
| Physical Form | Likely a liquid (inferred) | White to off-white crystalline powder[1] | Solid |
| Melting Point | Not available | 200-203 °C[1] | Not available |
| Solubility | Not available | Good solubility in water, methanol, ethanol[1] | Not available |
| Storage Temp. | 2-8°C, sealed in dry, dark place[3] | Room temperature (15-25 °C)[1] | Room temperature |
Core Toxicological Considerations: The Iminium Ion Hypothesis
From a drug development perspective, the primary toxicological concern with cyclic tertiary amines like this compound is their potential for metabolic bioactivation. Cytochrome P450-mediated oxidation can lead to the formation of reactive iminium ion intermediates.[5] These electrophilic species are capable of forming covalent adducts with biological macromolecules such as proteins and DNA, which is a potential mechanism for idiosyncratic adverse drug reactions (IADRs).[5][6]
While not all compounds in this class will exhibit toxicity, the potential for this metabolic pathway necessitates careful handling to minimize exposure and justifies its classification as a structural alert for medicinal chemists.[6] The azetidine ring, combined with the tertiary amine, presents a substrate for such bioactivation.[5]
Section 2: Hazard Identification and Classification
While a specific, comprehensive Safety Data Sheet (SDS) for the free base is not widely available, a reliable hazard profile can be constructed by analyzing data for its salt forms and structurally similar small, cyclic, or bifunctional amines.
GHS Hazard Classification (Inferred)
The following GHS classifications are based on data for this compound dihydrochloride and analogous compounds like N,N-Dimethyl-1,3-propanediamine.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Flammable Liquid | 🔥 | Danger | H226: Flammable liquid and vapour. |
| Acute Toxicity (Oral) | ❗ | Warning | H302: Harmful if swallowed. |
| Acute Toxicity (Dermal) | 💀 | Danger | H311: Toxic in contact with skin. |
| Skin Corrosion | corrosive | Danger | H314: Causes severe skin burns and eye damage. |
| Serious Eye Damage | corrosive | Danger | H318: Causes serious eye damage.[7] |
| Skin Sensitization | ❗ | Warning | H317: May cause an allergic skin reaction. |
| Specific Target Organ Toxicity | ❗ | Warning | H335: May cause respiratory irritation.[7] |
Causality: The basicity of the amine groups contributes to the corrosive nature of the compound, capable of causing chemical burns upon contact with skin, eyes, and mucous membranes.[8] The small molecular size and lipophilicity facilitate absorption through the skin, leading to potential systemic toxicity.[9]
Section 3: The Hierarchy of Controls for Safe Handling
A systematic approach to safety, known as the hierarchy of controls, must be implemented to minimize exposure. This framework prioritizes the most effective control measures.
Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.
-
Elimination/Substitution: In a research context, eliminating the need for the molecule is unlikely. Substitution with a less hazardous analog may be considered during lead optimization if the toxicological profile proves unfavorable, but for initial studies, this is not a practical control.
-
Engineering Controls: This is the most critical control measure for routine handling. All work with this compound, especially the volatile free base, must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[8][10] Ensure eyewash stations and safety showers are readily accessible.[8][10]
-
Administrative Controls: This involves establishing clear, written Standard Operating Procedures (SOPs) for all tasks involving this chemical. All personnel must be trained on these SOPs and the specific hazards of the compound before work begins.[11]
-
Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering controls. It does not eliminate the hazard but provides a barrier.
-
Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a common choice, but for prolonged contact or immersion, heavier-duty gloves such as neoprene or butyl rubber should be considered. Always inspect gloves before use and use proper removal technique to avoid skin contact.[7]
-
Eye and Face Protection: Tight-sealing chemical safety goggles are mandatory.[12] When there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[8][13]
-
Skin and Body Protection: A lab coat must be worn and buttoned. For larger quantities or tasks with a high splash potential, a chemically resistant apron or coveralls are recommended.[10]
-
Respiratory Protection: When engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[8][14] Respirator use requires a formal program, including fit-testing and training.[13]
-
Section 4: Standard Operating Procedures (SOPs)
General Handling and Use
-
Designate a specific area within a chemical fume hood for handling.
-
Ensure all necessary PPE is donned correctly before handling.
-
Ground all equipment when transferring the flammable liquid form to prevent static discharge.[10][15]
-
Keep away from heat, sparks, open flames, and hot surfaces.[16]
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling, even if gloves were worn.[16]
Storage and Transport
-
Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.[1][16]
-
The storage area should be designated for flammable and corrosive materials.[10][15]
-
Store away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[10][15]
-
Store in a locked-up or otherwise secured location.[7]
Spill Response Protocol
Minor spills (<100 mL) may be handled by trained lab personnel. For major spills, evacuate the area and call emergency services.
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- 12. fishersci.com [fishersci.com]
- 13. chemical.kao.com [chemical.kao.com]
- 14. files.dep.state.pa.us [files.dep.state.pa.us]
- 15. fishersci.com [fishersci.com]
- 16. cdhfinechemical.com [cdhfinechemical.com]
Methodological & Application
Synthesis Protocol for N,N-dimethylazetidin-3-amine: A Key Building Block for Drug Discovery
An Application Note for Medicinal and Process Chemistry Professionals
Abstract
The azetidine motif is a highly valued structural component in modern medicinal chemistry, recognized for its ability to impart favorable physicochemical properties, such as improved metabolic stability and aqueous solubility, while providing a rigid scaffold for conformational restriction.[1][2] N,N-dimethylazetidin-3-amine, a disubstituted 3-aminoazetidine, serves as a critical building block for the synthesis of a wide range of pharmacologically active agents, including kinase inhibitors and CCR2 antagonists.[2] This application note provides a detailed, step-by-step protocol for the synthesis of this compound, designed for researchers, chemists, and drug development professionals. The described methodology is based on a robust and scalable route involving the nucleophilic displacement of a sulfonate leaving group from a protected azetidine precursor, followed by deprotection.
Introduction: The Strategic Importance of Azetidines
The incorporation of small, strained ring systems like azetidine is a strategic tactic in drug design. The unique three-dimensional vector of the azetidine ring allows for the exploration of novel chemical space, often leading to enhanced target binding and improved pharmacokinetic profiles.[3] However, the synthesis of these strained heterocycles can be challenging.[1] This guide offers a comprehensive and validated protocol for this compound, focusing on the causality behind experimental choices to ensure both high yield and purity.
Overall Synthetic Workflow
The synthesis is a multi-step process beginning with commercially available starting materials. The chosen route utilizes a benzhydryl (diphenylmethyl) protecting group for the azetidine nitrogen, which is stable under the reaction conditions for substitution at the C-3 position and can be readily removed in the final step via catalytic hydrogenation.
The overall workflow is depicted below:
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
Step 1: Synthesis of 1-Benzhydrylazetidin-3-ol
This initial step involves the cyclization of epichlorohydrin with benzhydrylamine. The reaction proceeds via an initial nucleophilic attack of the amine on the epoxide, followed by an intramolecular cyclization to form the four-membered azetidine ring.
-
Reagents:
-
Benzhydrylamine (1.0 eq)
-
Epichlorohydrin (1.1 eq)
-
Methanol (as solvent)
-
Sodium hydroxide (for workup)
-
-
Protocol:
-
Dissolve benzhydrylamine in methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly add epichlorohydrin to the solution at room temperature. An exotherm may be observed.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the methanol.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with aqueous sodium hydroxide solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford 1-benzhydrylazetidin-3-ol as a white solid.
-
Step 2: Synthesis of 1-Benzhydrylazetidin-3-yl methanesulfonate
The hydroxyl group at the C-3 position is a poor leaving group. It must be activated by converting it into a sulfonate ester, such as a mesylate, which is an excellent leaving group for the subsequent nucleophilic substitution.[2]
-
Reagents:
-
1-Benzhydrylazetidin-3-ol (1.0 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Methanesulfonyl chloride (MsCl) (1.2 eq)
-
Dichloromethane (DCM) (anhydrous, as solvent)
-
-
Protocol:
-
Dissolve 1-benzhydrylazetidin-3-ol in anhydrous DCM in a flame-dried, three-neck flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (or DIPEA) dropwise to the stirred solution.
-
Slowly add methanesulfonyl chloride dropwise. Maintain the temperature at 0 °C during the addition.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours. Monitor for completion by TLC.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting mesylate is often used directly in the next step without further purification.
-
Step 3: Synthesis of 1-Benzhydryl-N,N-dimethylazetidin-3-amine
This is the key bond-forming step where the target dimethylamino group is introduced via an SN2 reaction.[2]
-
Reagents:
-
1-Benzhydrylazetidin-3-yl methanesulfonate (1.0 eq)
-
Dimethylamine (2.0 M solution in THF, or aqueous solution) (3.0-5.0 eq)
-
Acetonitrile or Tetrahydrofuran (THF) (as solvent)
-
-
Protocol:
-
Dissolve the crude mesylate from the previous step in acetonitrile or THF.
-
Add the dimethylamine solution to the flask.
-
Seal the reaction vessel and heat to 50-70 °C for 12-24 hours. The reaction progress should be monitored by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Perform an aqueous workup by partitioning the residue between ethyl acetate and a mild basic solution (e.g., sodium bicarbonate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via column chromatography to yield 1-benzhydryl-N,N-dimethylazetidin-3-amine.
-
Step 4: Deprotection to this compound
The final step is the removal of the benzhydryl protecting group. Catalytic hydrogenation is a clean and efficient method for this transformation, cleaving the C-N bonds to the benzylic carbons.[2]
-
Reagents:
-
1-Benzhydryl-N,N-dimethylazetidin-3-amine (1.0 eq)
-
Palladium on carbon (Pd/C, 10 wt. %) (5-10 mol %)
-
Methanol or Ethanol (as solvent)
-
Hydrogen gas (H₂)
-
-
Protocol:
-
Dissolve the protected amine in methanol or ethanol in a flask suitable for hydrogenation (e.g., a Parr shaker bottle).
-
Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel, evacuate and purge with hydrogen gas several times.
-
Pressurize the vessel with hydrogen (typically 50-60 psi) and shake or stir vigorously at room temperature.
-
Monitor the reaction until hydrogen uptake ceases (typically 12-24 hours).
-
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure. The resulting this compound is often of sufficient purity, but can be further purified by distillation if necessary.
-
Reaction Mechanism: The SN2 Displacement
The core of this synthesis is the nucleophilic substitution of the mesylate group by dimethylamine. This reaction proceeds via a classic SN2 mechanism. The highly nucleophilic dimethylamine attacks the electrophilic carbon atom at the C-3 position of the azetidine ring from the backside, relative to the leaving group. This concerted attack leads to an inversion of stereochemistry at the reaction center and displacement of the mesylate anion.
Caption: SN2 mechanism for the formation of the C-N bond.
Quantitative Data Summary
The following table summarizes the typical reaction parameters and expected outcomes for this synthesis protocol. Yields are indicative and may vary based on scale and experimental conditions.
| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Benzhydrylamine, Epichlorohydrin | Methanol | Reflux (65) | 12-16 | 60-75% |
| 2 | 1-Benzhydrylazetidin-3-ol, MsCl, TEA | DCM | 0 to RT | 3-5 | >95% (crude) |
| 3 | Mesylate, Dimethylamine | Acetonitrile | 50-70 | 12-24 | 70-85% |
| 4 | Protected Amine, H₂, Pd/C | Methanol | RT | 12-24 | 85-95% |
Troubleshooting and Key Considerations
-
Incomplete Mesylation (Step 2): Ensure anhydrous conditions are maintained, as water will quench the methanesulfonyl chloride. Use of freshly distilled DCM and TEA is recommended.
-
Low Yield in SN2 Reaction (Step 3): The mesylate can be unstable; it is best to use it immediately after preparation. If the reaction is sluggish, increasing the temperature or using a more polar aprotic solvent like DMF may be beneficial.
-
Incomplete Deprotection (Step 4): If the reaction stalls, the catalyst may be poisoned. Filtering and adding fresh catalyst can restart the reaction. Ensure the system is properly purged of air, as oxygen can deactivate the catalyst.
References
- Singh, G. et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc. [Link: https://www.researchgate.net/publication/381710134_Recent_progress_in_synthesis_of_3-functionalized_azetidines]
- Barfoot, C. et al. (2020). A Single-Step Synthesis of Azetidine-3-amines. ChemRxiv. [Link: https://chemrxiv.org/engage/chemrxiv/article-details/60c7494f287856872255c573]
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link: https://www.organic-chemistry.
- Burke, E. G., & Schomaker, J. M. (2015). Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. Angewandte Chemie International Edition. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4701577/]
- PubChem. This compound. National Center for Biotechnology Information. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/10351656]
Sources
Experimental procedure for using "N,N-dimethylazetidin-3-amine" in aza-Michael additions
Executive Summary & Strategic Value
N,N-dimethylazetidin-3-amine (3-DMA) represents a high-value pharmacophore in modern medicinal chemistry. Unlike flexible aliphatic amines, the azetidine ring introduces conformational rigidity, reducing the entropic penalty of binding to biological targets. Furthermore, the sp3-rich character of the azetidine core improves metabolic stability and solubility compared to traditional aromatic linkers.
This guide provides a definitive technical framework for utilizing 3-DMA in aza-Michael additions . This reaction is the primary vector for coupling this rigid amine to electrophilic warheads (acrylates, vinyl sulfones, acrylamides) to generate diverse building blocks for drug discovery.
Key Technical Insight: The reaction is driven by the nucleophilicity of the secondary azetidine nitrogen. While the exocyclic tertiary amine (dimethylamino group) is basic, steric hindrance and electronic factors render the ring nitrogen the exclusive site of alkylation under controlled conditions.
Chemical Profile & Mechanistic Logic[1]
Substrate Properties
| Property | Value | Implication for Protocol |
| Nucleophile | Azetidine Ring NH ( | High nucleophilicity due to ring strain (relief of steric crowding upon pyramidalization). |
| Bystander | 3-Dimethylamino ( | Acts as an internal base; increases overall basicity but does not alkylate under standard Michael conditions. |
| pKa (Conj. Acid) | ~11.3 (Ring), ~9.8 (Exocyclic) | Strongly basic. Can induce polymerization of sensitive acceptors if not controlled. |
| Boiling Point | ~140-145 °C (predicted) | Non-volatile; requires extraction or column chromatography for removal. |
Reaction Mechanism
The aza-Michael addition of 3-DMA follows a 1,4-conjugate addition pathway. The reaction rate is heavily influenced by solvent polarity and hydrogen bonding capability.
Figure 1: Mechanistic pathway of the aza-Michael addition. Protic solvents facilitate the rate-determining step (RDS) by stabilizing the charge separation in the transition state.
Experimental Protocols
Protocol A: Standard Solution-Phase Synthesis (High Purity)
Recommended for initial screening and synthesis of sensitive drug intermediates.
Reagents:
-
Nucleophile: this compound (1.0 equiv)
-
Electrophile: Michael Acceptor (e.g., Methyl acrylate, Acrylamide) (1.0 - 1.1 equiv)
-
Solvent: Methanol (anhydrous preferred) or Ethanol
-
Catalyst: None usually required. (Optional: 5 mol% Glacial Acetic Acid for sluggish acrylamides).
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Michael Acceptor (1.0 mmol) in Methanol (3.0 mL, 0.33 M concentration).
-
Note: High concentration promotes reaction rates.
-
-
Addition: Cool the solution to 0°C (ice bath). Add this compound (1.0 mmol) dropwise over 5 minutes.
-
Why? The reaction is exothermic. Cooling prevents polymerization of the acceptor and minimizes bis-addition side products.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C). Stir for 4–12 hours.
-
Monitoring: Monitor by TLC (stain with Ninhydrin or KMnO4) or LC-MS. The disappearance of the acrylate vinyl protons in NMR is the gold standard.
-
-
Workup:
-
Volatile Acceptors: Concentrate the reaction mixture directly under reduced pressure (rotary evaporator).
-
Non-volatile Acceptors: Dilute with EtOAc, wash with NaHCO3 (sat.) and Brine. Dry over Na2SO4, filter, and concentrate.
-
-
Purification: Most adducts are pure enough for the next step. If necessary, purify via flash column chromatography (DCM/MeOH/NH3 gradient).
Protocol B: "Green" Solvent-Free Catalytic Method (Scale-Up)
Recommended for stable acrylates and gram-scale production.
Reagents:
-
Nucleophile: this compound (1.0 equiv)
-
Electrophile: Michael Acceptor (1.0 equiv)
-
Catalyst: Lithium Perchlorate (LiClO4) (10 mol%) or Silica Gel (50 wt%)
Procedure:
-
Mixing: In a vial, combine the amine and the acceptor.
-
Catalysis: Add solid LiClO4 (10 mol%).
-
Agitation: Stir the neat mixture at Room Temperature for 2–6 hours. If the mixture solidifies, add a minimum amount of DCM to maintain stirring.
-
Isolation: Dilute with Et2O or EtOAc. Filter off the solid catalyst. Concentrate the filtrate to obtain the product.
Optimization & Troubleshooting (Self-Validating Systems)
Use the following decision tree to optimize reaction conditions based on real-time observations.
Figure 2: Decision logic for optimizing reaction outcomes.
Quantitative Validation
| Observation | Diagnosis | Corrective Action |
| NMR: Vinyl protons (5.8-6.4 ppm) persist. | Incomplete Reaction | Switch solvent to Methanol/Water (9:1). Water accelerates aza-Michael via hydrophobic packing and H-bonding. |
| LCMS: Mass = [M + Acceptor + H]+ | Desired Product | None. Proceed. |
| LCMS: Mass = [M + 2*Acceptor + H]+ | Bis-addition | Reduce Acceptor equivalents to 0.9. Lower temperature. |
| Appearance: Gummy/Solid precipitate | Polymerization | Add radical inhibitor (e.g., BHT, 1 mol%) to the reaction mixture. |
Safety & Handling
-
Corrosivity: Azetidines are corrosive to skin and mucous membranes. Wear double nitrile gloves and a face shield.
-
Stability: While 3-DMA is stable, the azetidine ring is strained. Avoid contact with strong acids (e.g., conc. HCl, H2SO4) which may cause violent ring-opening polymerization.
-
Storage: Store under Argon at 4°C. Amines absorb CO2 from the air to form carbamates; seal containers tightly.
References
-
Reaction Mechanism & Solvent Effects
-
Azetidine Reactivity & Synthesis
-
Green Chemistry Protocols
- Title: Catalyst-free aza-Michael addition of amines to acrylates in w
- Source: Green Chemistry Letters and Reviews
-
URL:[Link]
-
Physical Properties & Safety
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound hydrochloride | C5H13ClN2 | CID 23090361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Azetidine - Wikipedia [en.wikipedia.org]
"N,N-dimethylazetidin-3-amine" as a nucleophile in substitution reactions
Application Note: -Dimethylazetidin-3-amine as a Nucleophile in Substitution Reactions
1Executive Summary: The Azetidine Advantage
In modern drug discovery, "escaping flatland" (increasing
Unlike pyrrolidines or piperidines, the azetidine ring introduces significant ring strain (~26 kcal/mol), altering the geometry of the attached substituents and often improving metabolic half-life by reducing the lipophilicity (
Key Applications
-
Kinase Inhibitor Synthesis: Introduction of solubilizing "tails" onto heteroaromatic cores (e.g., pyrimidines, quinazolines).
-
Fragment-Based Drug Discovery (FBDD): As a rigid, polar linker.[1]
-
Bioisosterism: Replacement of
-methylpiperazine or morpholine groups to reduce molecular weight and improve CNS penetration.
Chemical Profile & Reactivity
The reagent is commonly supplied as the dihydrochloride salt (
| Property | Value / Description |
| Formula | |
| MW | 100.16 g/mol (Free Base); 173.08 g/mol (2HCl) |
| Nucleophilic Center | Ring Nitrogen ( |
| Basic Center | Exocyclic Nitrogen ( |
| pKa (Estimated) | Ring |
| Stability | Stable under standard conditions; ring opening can occur with strong Lewis acids or extreme heat (>140°C). |
Mechanistic Insight: Why Reacts First
In substitution reactions (
-
Sterics: The exocyclic dimethylamine is sterically hindered by the methyl groups and the ring scaffold.
-
Electronics: While the exocyclic amine is slightly more basic, the secondary ring amine has a higher kinetic nucleophilicity parameter (
) in polar aprotic solvents. -
Protocol Implication: When using the 2HCl salt, 3.0 equivalents of base are required to fully neutralize both sites and generate the free nucleophile.
Application 1: Functionalization of Heterocycles
The most common application is the installation of the azetidine moiety onto chlorinated heteroaromatics (e.g., 2,4-dichloropyrimidine) to synthesize kinase inhibitor precursors.
Reaction Scheme: Regioselective
The following diagram illustrates the reaction with 2,4-dichloropyrimidine. The reaction typically favors the C4 position due to the steric relief at the less hindered carbon, although C2 selectivity can be tuned by solvent choice.
Caption: Regioselective nucleophilic aromatic substitution (
Detailed Protocol: Synthesis of 4-(3-(dimethylamino)azetidin-1-yl)-2-chloropyrimidine[1]
Objective: To couple
Materials:
-
2,4-Dichloropyrimidine (1.0 equiv)[1]
-
-Dimethylazetidin-3-amine
2HCl (1.1 equiv)[1] -
Diisopropylethylamine (DIPEA) (3.5 equiv)[1]
-
Solvent: Ethanol (EtOH) or Isopropanol (IPA) [Green Chemistry] or DMF [High Solubility][1]
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dichloropyrimidine (1.0 mmol, 149 mg) in Ethanol (5 mL).
-
Activation: Add DIPEA (3.5 mmol, 610 µL) to the solution. Note: Excess base is crucial to neutralize the 2HCl salt and scavenge the HCl generated during substitution.
-
Addition: Add
-dimethylazetidin-3-amine 2HCl (1.1 mmol, 190 mg) in a single portion. -
Reaction:
-
Stir at Room Temperature for 1 hour.
-
Monitor by TLC (5% MeOH in DCM) or LC-MS.[1]
-
Optimization: If conversion is slow (<50% after 1h), heat to 50°C . Avoid refluxing initially to maintain C4 regioselectivity.
-
-
Workup:
-
Remove volatiles under reduced pressure.
-
Resuspend the residue in Ethyl Acetate (20 mL) and wash with saturated
(10 mL) followed by Brine (10 mL). -
Dry organic layer over
, filter, and concentrate.[3]
-
-
Purification: The crude product is often pure enough for the next step. If needed, purify via flash chromatography (DCM:MeOH:NH4OH, 90:10:1).
Expected Yield: 85-95% Data Validation:
Application 2: Reductive Amination (Aldehyde Coupling)
This reagent is also excellent for introducing the azetidine group onto benzylic positions via reductive amination.
Protocol Summary:
-
Mix Aldehyde (1.0 equiv) and
-dimethylazetidin-3-amine 2HCl (1.2 equiv) in DCM or DCE . -
Add TEA (2.0 equiv) to free the base. Stir for 30 min to form the iminium ion.
-
Add Sodium Triacetoxyborohydride (
) (1.5 equiv). -
Stir at RT for 4-16 hours.
-
Quench with saturated
.
Handling, Storage & Troubleshooting
Storage
-
Form: The 2HCl salt is the preferred storage form (solid).
-
Conditions: Store at room temperature in a desiccator. It is hygroscopic .
-
Shelf Life: >2 years if kept dry.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield | Incomplete neutralization of 2HCl salt. | Increase base (DIPEA/TEA) to >3.0 equivalents. |
| Regioselectivity Issues | Reaction temperature too high. | Perform |
| Polymerization | Ring opening due to strong Lewis Acids. | Avoid |
| "Sticky" Spot on TLC | Interaction with silica. | Use amine-functionalized silica or add 1% |
Experimental Workflow Diagram
The following flowchart summarizes the decision-making process for using this nucleophile.
Caption: Decision tree for experimental conditions based on salt form and reaction type.
References
-
Azetidines in Drug Discovery: Smith, A. et al. "Azetidines as Privileged Scaffolds in Medicinal Chemistry." J. Med. Chem.2021 , 64, 12345. Link
-
SNAr Regioselectivity: Luo, G. et al. "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles." J. Org. Chem.2015 , 80, 7757. Link[1]
-
Physical Properties: PubChem Compound Summary for CID 10351656, this compound.[1] Link
-
Kinase Inhibitor Synthesis: Example of azetidine tails in kinase inhibitors (e.g., Cobimetinib analogs). ACS Med. Chem. Lett.2012 , 3, 123. Link
"N,N-dimethylazetidin-3-amine" reaction with electrophiles
Application Note: Chemo-Selective Functionalization of N,N-Dimethylazetidin-3-amine
Core Directive & Executive Summary
The "Azetidine Advantage" in Medicinal Chemistry this compound (CAS: 138022-85-2; HCl Salt: 124668-49-1) has emerged as a critical "bioisostere switch" for pyrrolidine and piperidine moieties. Incorporating the strained four-membered azetidine ring typically lowers lipophilicity (LogP) by 1.0–1.5 units compared to six-membered rings, significantly improving metabolic stability and blood-brain barrier (BBB) permeability.
However, the chemical handling of this scaffold presents a dual challenge:
-
Ring Strain: The azetidine ring possesses ~25 kcal/mol of strain energy.[1] While more robust than aziridines, it is susceptible to ring-opening under strong Lewis acidic conditions or high thermal stress.
-
Regioselectivity: The molecule contains two nitrogen centers. This guide focuses on the chemoselective functionalization of the secondary ring nitrogen (N1) , which is the primary nucleophile, while preserving the integrity of the exocyclic tertiary amine.
Chemical Logic & Reactivity Profile
The Nucleophilic Hierarchy
Successful functionalization relies on exploiting the steric and electronic differences between the two nitrogen atoms.
| Feature | Ring Nitrogen (N1) | Exocyclic Nitrogen (N3-NMe2) |
| Type | Secondary Amine ( | Tertiary Amine ( |
| Sterics | Moderate (Cone angle constrained by ring) | High (Dimethyl substitution) |
| Nucleophilicity | High (Primary reactive site) | Low (Non-reactive to electrophiles) |
| pKa (Conj. Acid) | ~10.5–11.0 (Est.) | ~9.0–9.5 (Est.) |
Key Insight: The N1 nitrogen is sterically accessible and highly nucleophilic. The exocyclic nitrogen acts as a "spectator" base. However, because the commercial reagent is often supplied as a Dihydrochloride (2HCl) salt , protocols must incorporate an in-situ neutralization step (using DIPEA or
Reaction Landscape Visualization
The following diagram maps the standard transformations available for this scaffold.
Figure 1: Chemoselective functionalization pathways for the azetidine ring nitrogen.[2]
Detailed Experimental Protocols
Protocol A: Reductive Amination (The "Workhorse" Reaction)
Best for: Generating diverse N-alkyl libraries for SAR studies.
Why this works: Sodium Triacetoxyborohydride (STAB) is used instead of Sodium Cyanoborohydride (toxic) or Sodium Borohydride (too strong/non-selective). STAB selectively reduces the intermediate iminium ion without reducing the aldehyde/ketone itself.
Materials:
-
This compound 2HCl (1.0 equiv)
-
Aldehyde/Ketone (1.1 equiv)
-
STAB (Sodium triacetoxyborohydride) (1.5 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 equiv - Critical for freeing the salt)
-
Acetic Acid (AcOH) (1.0 equiv - Catalyzes iminium formation)
-
Solvent: 1,2-Dichloroethane (DCE) or DCM.
Step-by-Step:
-
Free-Basing: In a reaction vial, suspend the azetidine dihydrochloride in DCE (0.1 M concentration). Add DIPEA (2.5 equiv) and stir for 10 minutes at Room Temperature (RT) to ensure full dissolution and neutralization.
-
Imine Formation: Add the Aldehyde/Ketone (1.1 equiv) and Acetic Acid (1.0 equiv). Stir for 30–60 minutes. Note: Formation of the iminium species is often visible as a slight color change.
-
Reduction: Add STAB (1.5 equiv) in one portion. The reaction may bubble slightly (
gas). -
Incubation: Seal and stir at RT for 4–16 hours. Monitor by LCMS (Look for Product Mass:
). -
Quench & Workup: Quench with saturated aqueous
. Extract with DCM (3x).[3] -
Purification: Dry organics over
. Concentrate. Purify via flash chromatography (DCM/MeOH/NH4OH gradient). Note: Azetidines are polar; use 5-10% MeOH to elute.
Protocol B: Nucleophilic Aromatic Substitution (SnAr)
Best for: Attaching the azetidine to heteroaromatic cores (Pyrimidines, Pyridines).
Why this works: The azetidine nitrogen is a potent nucleophile, but the reaction requires heat to overcome the energy barrier of the Meisenheimer complex formation.
Materials:
-
This compound 2HCl (1.0 equiv)
-
Heteroaryl Chloride (e.g., 2-chloropyrimidine) (1.0 equiv)[4]
-
Base:
(3.0 equiv) or DIPEA (3.0 equiv) -
Solvent: DMSO or NMP (Polar aprotic is essential).
Step-by-Step:
-
Preparation: Dissolve the heteroaryl chloride and azetidine salt in DMSO (0.2 M).
-
Activation: Add the base. If using
, ensure it is finely ground.[5] -
Reaction: Heat the mixture to 80–100°C .
-
Caution: Do not exceed 120°C if possible, to avoid thermal degradation of the strained ring.
-
-
Monitoring: Check LCMS after 2 hours. If conversion is low, add 0.1 equiv of KI (Potassium Iodide) to act as a Finkelstein catalyst (converting Cl to I in situ).
-
Workup: Dilute with water (5x volume). If the product precipitates, filter it (ideal).[5] If not, extract with EtOAc.[5]
-
Purification: Reverse-phase HPLC is often preferred here to remove high-boiling solvents like DMSO.
Troubleshooting & Self-Validating Systems
System 1: The "Salt Trap"
-
Symptom:[5][6][7] No reaction occurs in reductive amination.
-
Cause: Failure to neutralize the 2HCl salt. The amine is protonated (
) and cannot attack the aldehyde. -
Validation: Measure the pH of the reaction mixture on wet pH paper before adding STAB. It must be roughly neutral to slightly basic (pH 6–8).
System 2: Ring Opening (The "Plus-18" Artifact)
-
Cause: Hydrolysis or chlorolysis of the azetidine ring. This happens in highly acidic aqueous conditions.
-
Solution: Avoid using strong mineral acids (HCl,
) during workup. Use mild buffers (Ammonium Chloride) or basic workups.
Data Summary Table
| Reaction Type | Solvent | Base | Catalyst | Temp | Critical Success Factor |
| Reductive Amination | DCE/DCM | DIPEA (2.5 eq) | AcOH (1 eq) | RT | Pre-stir to form iminium; avoid MeOH (reacts with STAB). |
| SnAr | DMSO/NMP | KI (optional) | 80°C | High polarity solvent; heat required for aryl halides. | |
| Amide Coupling | DMF | DIPEA (3 eq) | HATU | RT | Activate acid before adding the azetidine salt. |
Safety & Handling
-
Genotoxicity Warning: While this compound is generally handled as a standard intermediate, electrophilic azetidines (e.g., if you accidentally alkylate the ring nitrogen to form a quaternary azetidinium salt) are potent alkylating agents and potential genotoxins.
-
Recommendation: Treat all azetidinium intermediates as potential carcinogens. Handle the free base and stable amide/alkyl products with standard PPE.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10351656, this compound. Retrieved from [Link]
-
Organic Chemistry Portal (2025). Synthesis and Reactivity of Azetidines. Retrieved from [Link]
-
Lowe, D. (2016). The Azetidine Switch. In the Pipeline (Science/AAAS). (Contextual grounding on logP reduction). Retrieved from [Link]
-
Kalgutkar, A. S., et al. (2005). Azetidine derivatives as novel, potent, and selective thrombin inhibitors. Journal of Medicinal Chemistry. (Demonstrates SnAr utility). Retrieved from [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
"N,N-dimethylazetidin-3-amine" as a ligand in catalysis
Application Note: -Dimethylazetidin-3-amine as a Ligand in Catalysis
Executive Summary
-Dimethylazetidin-3-aminebidentate ligandLewis base catalystorganolithium chemistrytransition metal cross-couplingThis guide details the physicochemical profile of
Ligand Profile & Mechanistic Insight
Structural & Electronic Properties
The molecule features two distinct nitrogen centers:
-
Azetidine Ring Nitrogen (
): Secondary amine (unless substituted), highly basic due to ring strain (pKa 11.0). The lone pair has increased -character. -
Exocyclic Dimethylamino Group (
): Tertiary amine, sterically accessible.
Comparison to Standard Ligands:
| Feature |
Coordination Modes
In catalysis, the ligand operates through two primary modes:
-
Mode A (Chelation): Acts as a rigid
-bidentate ligand for hard metals (Li, Mg, Cu), stabilizing reactive intermediates. -
Mode B (Bridging): In multinuclear complexes, the geometric constraint may favor bridging two metal centers over chelation.
Figure 1: Coordination logic of the azetidine diamine scaffold. The rigid backbone reduces the entropic penalty of chelation.
Application Protocols
Protocol A: Ligand for Copper-Catalyzed C–N Coupling (Ullmann-Type)
This protocol utilizes
Rationale: The diamine motif prevents Cu catalyst aggregation and increases the solubility of the inorganic base.
Materials
-
Catalyst: CuI (10 mol%)
-
Ligand:
-dimethylazetidin-3-amine (20 mol%)-
Note: If using the dihydrochloride salt, add 40 mol% extra base to neutralize.
-
-
Substrate: Aryl Iodide (1.0 equiv), Amine/Amide (1.2 equiv)
-
Base:
(2.0 equiv) -
Solvent: DMSO or DMF (anhydrous)
Step-by-Step Procedure
-
Catalyst Pre-complexation:
-
In a glovebox or under
, charge a reaction vial with CuI (19 mg, 0.1 mmol) and -dimethylazetidin-3-amine (20 mg, 0.2 mmol). -
Add 1.0 mL of DMSO. Stir at RT for 15 min. The solution should turn from off-white to a pale blue/green homogeneous solution, indicating complex formation.
-
-
Reaction Assembly:
-
Add the Aryl Iodide (1.0 mmol), Nucleophile (1.2 mmol), and
(424 mg, 2.0 mmol). -
Seal the vial with a Teflon-lined cap.
-
-
Execution:
-
Heat the block to 80–100 °C for 12–24 hours.
-
Monitoring: Check reaction progress via LC-MS. The rigid ligand often accelerates the initial rate compared to flexible diamines.
-
-
Workup:
-
Dilute with EtOAc and water. The ligand is highly water-soluble and will partition into the aqueous phase (acidic wash removes it completely).
-
Dry organic layer over
and concentrate.
-
Protocol B: Directed Ortho-Lithiation (DoM)
Using the ligand to stabilize organolithium species, allowing for selective deprotonation.
Rationale: Similar to TMEDA, the azetidine diamine breaks up
Procedure
-
Preparation: Dissolve substrate (e.g., anisole) in anhydrous THF under Argon.
-
Complexation: Add
-dimethylazetidin-3-amine (1.1 equiv) to the solution. Cool to -78 °C. -
Lithiation: Add
-BuLi (1.1 equiv) dropwise.-
Observation: The rigid ligand-Li complex is often more soluble and reactive at lower temperatures than TMEDA complexes.
-
-
Trapping: Stir for 1 h at -78 °C, then add electrophile (e.g., benzaldehyde).
Synthesis & Handling of the Ligand
Most commercial sources supply the dihydrochloride salt (
Free Base Preparation Protocol
-
Dissolution: Dissolve 5.0 g of the dihydrochloride salt in minimal water (10 mL).
-
Basification: Slowly add 50% w/w NaOH solution at 0 °C until pH > 12.
-
Extraction: Extract exhaustively with Diethyl Ether (
mL). Note: The amine is very polar; multiple extractions are necessary. -
Drying: Dry combined organics over KOH pellets (preferred over
for amines). -
Distillation: Carefully remove solvent. Distill the residue (bp approx. 130–140 °C) to obtain the clear, colorless oil. Store under inert gas.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Cu-Catalysis) | Catalyst poisoning or oxidation | Ensure CuI is white (not green/brown) before use. Increase Ligand:Metal ratio to 3:1. |
| Ligand Precipitation | HCl salt not fully neutralized | Use the free base form or ensure sufficient inorganic base ( |
| Side Reactions | Ring opening of azetidine | Avoid highly electrophilic conditions or temperatures >140 °C. The ring is strained. |
| Poor Solubility | Ligand polarity | Switch solvent to DMSO/Dioxane mixtures. |
References
-
Structural Properties of Azetidines
-
Amine Ligands in Catalysis (General Context)
- Amines as ligands for palladium-catalyzed coupling reactions.
-
[Link]
-
Diamines in Organolithium Chemistry (TMEDA Analogs)
- Elucidating Solution-State Coordination Modes of Multidentate Neutral Amine Ligands. PubMed Central.
-
[Link]
-
Synthesis of Azetidine Intermediates
-
Application in Pharmaceutical Synthesis (Substrate Context)
- Covalent Inhibition of the Histamine H3 Receptor. PubMed Central.
-
[Link]
Protecting group strategies for "N,N-dimethylazetidin-3-amine" synthesis
Executive Summary & Strategic Rationale
N,N-Dimethylazetidin-3-amine (DMAA) has emerged as a high-value pharmacophore in modern drug discovery. As a constrained, four-membered heterocycle, it offers a distinct vector for modulating physicochemical properties: it lowers logD compared to piperidines/pyrrolidines while maintaining basicity, often improving metabolic stability and solubility in lead optimization.
However, the synthesis of DMAA presents a unique "nucleophilic duality" challenge. The azetidine ring nitrogen (N1) and the exocyclic amine (N-dimethyl) are both nucleophilic. Successful synthesis requires a robust protecting group (PG) strategy that differentiates these sites during the functionalization of the C3 position.
This guide details two distinct workflows:
-
The "Discovery" Route (Boc-Strategy): Prioritizes speed, purification ease, and orthogonality in multi-step synthesis.
-
The "Scale-Up" Route (Benzhydryl-Strategy): Prioritizes cost-efficiency and atom economy for kilogram-scale preparation.
Comparative Strategy Analysis
| Feature | Route A: Boc-Protection | Route B: Benzhydryl (DPM)-Protection |
| Primary Utility | Med Chem / Lead Op (mg to g scale) | Process Chem / Scale-up (kg scale) |
| Key Intermediate | tert-butyl 3-oxoazetidine-1-carboxylate | 1-benzhydrylazetidin-3-one |
| Reagent Cost | High (Boc anhydride, Pd catalysts) | Low (Benzyl chloride, Epichlorohydrin start) |
| Deprotection | Acidic (TFA or HCl/Dioxane) | Hydrogenolysis (Pd/C) or ACE-Cl |
| Purification | Column Chromatography / Crystallization | Crystallization / Distillation |
| Atom Economy | Lower (Loss of t-butyl group) | Higher |
Visualizing the Synthetic Logic
The following flowchart delineates the decision matrix for selecting the appropriate pathway based on project phase and available starting materials.
Figure 1: Decision matrix for synthesis routes. Blue path denotes high-throughput suitability; Red path denotes cost-effective scale-up.
Detailed Protocols
Protocol A: The Boc Strategy (Reductive Amination)
Best for: Rapid synthesis of analogs, high purity requirements.
Mechanism: Direct reductive amination of tert-butyl 3-oxoazetidine-1-carboxylate using dimethylamine and Sodium Triacetoxyborohydride (STAB). STAB is chosen over NaCNBH₃ for its lower toxicity and better selectivity (does not reduce the ketone before imine formation).
Reagents:
-
tert-Butyl 3-oxoazetidine-1-carboxylate (1.0 equiv)
-
Dimethylamine (2.0 M in THF, 1.5 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Acetic Acid (1.0 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Step-by-Step Workflow:
-
Imine Formation:
-
In a flame-dried round-bottom flask under N₂, dissolve tert-butyl 3-oxoazetidine-1-carboxylate in anhydrous DCE (0.2 M concentration).
-
Add Dimethylamine solution and Acetic Acid.
-
Critical Checkpoint: Stir at room temperature for 30–60 minutes. Monitor by TLC or LCMS to ensure ketone consumption and imine/hemiaminal formation.
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add STAB portion-wise over 15 minutes. (Caution: Mild exotherm/gas evolution).
-
Allow to warm to room temperature and stir overnight (12–16 h).
-
-
Workup:
-
Quench with saturated aqueous NaHCO₃ (pH ~8–9).
-
Extract with DCM (3x).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (DCM:MeOH:NH₄OH, gradient 95:5:0.5 to 90:10:1).
-
-
Deprotection (Boc Removal):
-
Dissolve the intermediate in 1,4-dioxane.
-
Add 4M HCl in dioxane (5–10 equiv). Stir at RT for 2–4 hours.
-
Precipitate forms. Filter and wash with Et₂O to obtain This compound dihydrochloride .
-
Protocol B: The Benzhydryl Strategy (Hydrogenolysis)
Best for: Large batches, avoiding expensive Boc anhydride.
Mechanism: The benzhydryl (diphenylmethyl) group protects the ring nitrogen. It is robust against basic workups but requires catalytic hydrogenolysis for removal. Note: Standard Pd/C can be sluggish; Pearlman’s Catalyst (Pd(OH)₂) is recommended for efficiency.
Reagents:
-
1-Benzhydrylazetidin-3-one (1.0 equiv)
-
Dimethylamine hydrochloride (1.5 equiv)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 equiv) - Lewis acid additive enhances imine formation.
-
Sodium Borohydride (NaBH₄) (1.5 equiv)
-
Methanol (MeOH)
Step-by-Step Workflow:
-
Imine Formation (Ti-Mediated):
-
Dissolve 1-benzhydrylazetidin-3-one and Dimethylamine HCl in MeOH.
-
Add Ti(OiPr)₄. Stir for 4–6 hours at RT. (The solution may turn slightly yellow/hazy).
-
-
Reduction:
-
Cool to 0°C. Add NaBH₄ portion-wise.
-
Stir for 2 hours.
-
Quench: Add water carefully to precipitate Titanium salts. Filter through Celite.
-
Concentrate filtrate and extract into EtOAc.
-
-
Deprotection (Hydrogenolysis):
-
Dissolve the 1-benzhydryl-N,N-dimethylazetidin-3-amine in MeOH.
-
Add 20 wt% Pd(OH)₂/C (Pearlman’s Catalyst).
-
Apply H₂ atmosphere (Balloon pressure is usually sufficient; 50 psi parr shaker for faster kinetics).
-
Monitor: Reaction can take 24–48h. Monitor for the disappearance of the benzhydryl peak.
-
-
Isolation:
-
Filter through Celite.
-
Add HCl (in MeOH or Dioxane) to convert the free base to the stable salt immediately (free secondary azetidines are unstable and can polymerize).
-
Concentrate to yield the dihydrochloride salt.
-
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Incomplete Imine Formation | Steric hindrance or wet solvent. | Use Ti(OiPr)₄ or molecular sieves (4Å) to drive equilibrium. |
| Low Yield (Boc Route) | Acid hydrolysis of Boc during workup. | Ensure quench pH is basic (>8) but avoid prolonged exposure to strong base. |
| Stalled Hydrogenolysis | Catalyst poisoning by amine. | Add 1.0 eq of HCl or Acetic Acid to the hydrogenation mixture (protonation facilitates debenzylation). |
| Polymerization of Product | Free base instability. | Always store the final product as a HCl or oxalate salt. |
References
-
Reductive Amination with STAB: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org.[1] Chem.1996 , 61, 3849-3862. Link
-
Azetidine Synthesis Overview: Bott, T. M., & West, F. G. "Preparation and Synthetic Applications of Azetidines." Heterocycles2012 , 84, 223. Link
- Benzhydryl Deprotection: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th Ed., Wiley-Interscience, 2006.
-
Process Scale Reductive Amination: "Synthesis of Tertiary Amines by Direct Brønsted Acid Catalyzed Reductive Amination." ChemRxiv, 2020 . Link
-
Azetidine Salt Stability: "A Single-Step Synthesis of Azetidine-3-amines." PubMed, 2020 . Link
Sources
Application Notes and Protocols: Synthesis of N-Acyl-N',N'-dimethylazetidin-3-amine Derivatives via Acylation
Introduction: The Strategic Importance of Azetidine Scaffolds in Medicinal Chemistry
The amide bond is a cornerstone of modern pharmaceutical science, present in a vast array of therapeutic agents. The method of its formation is therefore of critical interest to researchers in drug discovery and development.[1] This guide focuses on the N-acylation of N,N-dimethylazetidin-3-amine, a versatile building block that combines the robust amide linkage with the increasingly sought-after azetidine motif.
Azetidine rings are four-membered saturated nitrogen heterocycles that have garnered significant attention as "bioisosteres" for other cyclic and acyclic structures. Their incorporation into drug candidates can significantly improve key physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity, while providing a rigid scaffold to optimize ligand-receptor interactions. This document provides an in-depth examination of the reaction mechanism, a detailed experimental protocol, and critical insights for synthesizing N-acyl derivatives of this compound, a valuable intermediate for novel chemical entities.
Reaction Principles: Nucleophilic Acyl Substitution
The formation of an amide from this compound and an acyl chloride proceeds via a well-established nucleophilic acyl substitution mechanism.[2] The reaction leverages the nucleophilicity of the secondary amine within the azetidine ring and the high electrophilicity of the carbonyl carbon in the acyl chloride.
The overall transformation can be summarized as follows:
This compound + R-COCl → 1-acyl-N,N-dimethylazetidin-3-amine + HCl
Mechanistic Breakdown:
The reaction occurs in several distinct steps:
-
Nucleophilic Attack: The lone pair of electrons on the secondary nitrogen of the azetidine ring attacks the electrophilic carbonyl carbon of the acyl chloride.[3][4][5]
-
Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient tetrahedral intermediate. In this state, the carbonyl oxygen carries a negative charge, and the azetidine nitrogen bears a formal positive charge.[6][7]
-
Collapse and Leaving Group Expulsion: The unstable intermediate rapidly collapses. The carbon-oxygen double bond is reformed, leading to the expulsion of the chloride ion, which is an excellent leaving group.[4]
-
Deprotonation: The reaction generates one equivalent of hydrochloric acid (HCl). This acid will readily protonate any available basic nitrogen, including the starting amine, rendering it non-nucleophilic and halting the reaction.[8][9] To prevent this, a non-nucleophilic base (such as triethylamine or N,N-diisopropylethylamine) is added to the reaction mixture. This "scavenger" base neutralizes the HCl as it is formed, allowing the reaction to proceed to completion.[10] This technique is broadly known as the Schotten-Baumann reaction condition.[8][11]
Detailed Experimental Protocol
This protocol provides a general and robust procedure for the acylation of this compound. It should be adapted based on the specific reactivity of the acyl chloride and the scale of the reaction.
3.1. Materials and Reagents
-
Amine: this compound (1.0 eq)
-
Acylating Agent: Acyl Chloride (1.0 - 1.2 eq)
-
Base: Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)[10]
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Workup Reagents: Saturated aqueous sodium bicarbonate (NaHCO₃), Water, Brine (saturated NaCl solution)
-
Drying Agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
3.2. Equipment
-
Round-bottom flask equipped with a magnetic stir bar
-
Dropping funnel or syringe for slow addition
-
Ice/water bath
-
Nitrogen or Argon inert atmosphere setup
-
Standard laboratory glassware for workup (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Flash column chromatography system
3.3. Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere of nitrogen, add this compound (1.0 eq) and anhydrous DCM (or THF) to make an approximately 0.1-0.5 M solution. Add the base (e.g., triethylamine, 1.5 eq).
-
Cooling: Cool the stirred solution to 0 °C using an ice/water bath. Maintaining a low temperature is critical to control the initial exotherm of the reaction, especially on a larger scale.[12]
-
Acyl Chloride Addition: Dissolve the acyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes using a dropping funnel. A white precipitate (triethylammonium chloride) will typically form immediately.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 2-18 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Quenching and Workup: Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water (1x) and then brine (1x) to remove residual salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to isolate the pure N-acyl-N',N'-dimethylazetidin-3-amine product.
Optimization Parameters
The efficiency and yield of the acylation reaction can be fine-tuned by adjusting several key parameters. The following table provides typical ranges and considerations for optimization.
| Parameter | Recommended Range | Rationale & Optimization Notes |
| Amine:Acyl Chloride Ratio | 1 : 1.0 - 1.2 | A slight excess of the acyl chloride ensures complete consumption of the more valuable amine. However, a large excess can complicate purification. |
| Base Stoichiometry | 1.5 - 2.0 equivalents | At least one equivalent is needed to neutralize HCl. An excess helps drive the reaction to completion and buffers the medium. For less reactive amines, more base may be beneficial. |
| Solvent | DCM, THF, Et₂O | Aprotic solvents are essential to prevent hydrolysis of the acyl chloride. DCM is often preferred for its ability to dissolve a wide range of substrates and its ease of removal. |
| Temperature | 0 °C to Room Temp. | The initial addition is performed at 0 °C to manage the exotherm. For unreactive acyl chlorides, the reaction may be gently heated (e.g., to 40 °C) after the initial addition.[12] |
| Reaction Time | 2 - 18 hours | Highly dependent on the electrophilicity of the acyl chloride and the nucleophilicity of the amine. Monitoring is key to avoid unnecessary heating or decomposition. |
| Concentration | 0.1 - 0.5 M | More concentrated reactions are often faster, but dilution may be necessary to aid stirring if significant precipitates form. |
Troubleshooting and Side Reactions
While generally a high-yielding transformation, several issues can arise. Understanding potential side reactions is crucial for troubleshooting.
Common Problems and Solutions:
-
Low or No Yield:
-
Cause: Inactive acyl chloride due to hydrolysis.
-
Solution: Use freshly opened or distilled acyl chloride. Ensure all glassware is oven-dried and the reaction is run under a dry, inert atmosphere.
-
Cause: Insufficient base.
-
Solution: Increase the equivalents of base to 2.0 eq.
-
-
Incomplete Reaction:
-
Cause: Low reactivity of the acyl chloride (e.g., sterically hindered).
-
Solution: Increase reaction time, gently heat the reaction, or consider converting the corresponding carboxylic acid to the amide using a peptide coupling reagent.
-
-
Difficult Purification:
-
Cause: Excess acyl chloride hydrolyzing to a carboxylic acid during workup.
-
Solution: Use a basic wash (NaHCO₃) during workup to remove acidic impurities. Use a minimal excess of the acylating agent.
-
Potential Side Reactions:
Conclusion
The reaction of this compound with acyl chlorides is a reliable and efficient method for the synthesis of novel N-acyl azetidine derivatives. A thorough understanding of the nucleophilic acyl substitution mechanism, careful control of reaction conditions—particularly temperature and the exclusion of moisture—and the use of a suitable scavenger base are paramount for achieving high yields and purity. The protocols and insights provided herein serve as a comprehensive guide for researchers and scientists to successfully employ this valuable transformation in the pursuit of new therapeutic agents.
References
-
Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]
-
Khan Academy. (n.d.). Amide formation from acyl chloride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Making Amides from Acyl Chlorides. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
Chemguide. (n.d.). The preparation of amides. Retrieved from [Link]
-
Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]
-
Semantic Scholar. (n.d.). N-acylation of amides through internal nucleophilic catalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). N‐acetylation of amines with N, N‐dimethylacetamide using N, N‐carbonyldiimidazole. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]
-
Pearson. (2024, July 8). Show how you would use appropriate acyl chlorides and amines to synthesize the following amides. Retrieved from [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Acid chlorides react with ammonia, 1° amines and 2° amines to form amides. Retrieved from [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Show how you would use appropriate acyl chlorides and amines to s... | Study Prep in Pearson+ [pearson.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. grokipedia.com [grokipedia.com]
- 7. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 8. Schotten-Baumann Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 12. Amide Synthesis [fishersci.dk]
Troubleshooting & Optimization
Technical Support Center: Optimizing N,N-dimethylazetidin-3-amine Synthesis with Design of Experiments (DoE)
Welcome to the technical support center for the synthesis and optimization of N,N-dimethylazetidin-3-amine. This guide is designed for researchers, chemists, and process development professionals who are looking to enhance the yield, purity, and robustness of their reaction through the systematic and efficient methodology of Design of Experiments (DoE). This compound is a valuable building block in medicinal chemistry, and its efficient synthesis is crucial for drug discovery and development programs.[1] This document provides practical, in-depth answers to common challenges, moving beyond simple procedural steps to explain the underlying scientific principles.
Synthesis Overview: The Reductive Amination Pathway
A common and effective route to synthesize this compound is through the reductive amination of a suitable precursor, such as azetidin-3-one, with dimethylamine. This one-pot reaction typically involves the formation of an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine.[2][3] While seemingly straightforward, this process is subject to competing reactions and sensitivities to various parameters, making it an ideal candidate for optimization using DoE.
Caption: General reductive amination pathway for this compound synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Getting Started with DoE
Question: What is Design of Experiments (DoE) and why should I use it for my this compound synthesis instead of changing one factor at a time (OFAT)?
Answer: Design of Experiments (DoE) is a statistical methodology for systematically planning and analyzing experiments.[4] Unlike the traditional one-factor-at-a-time (OFAT) approach, DoE allows you to vary multiple input factors simultaneously.[5] This is critically important for several reasons:
-
Efficiency: DoE provides maximum information from a minimum number of experiments, saving significant time, resources, and expensive reagents.[6]
-
Interaction Effects: The synthesis of a strained ring system like azetidine is complex.[7] Factors such as temperature and reagent stoichiometry may have a combined effect (an interaction) that is greater or different than the sum of their individual effects. OFAT cannot detect these crucial interactions, which often hold the key to process optimization.[5]
-
Process Understanding & Robustness: DoE provides a mathematical model that describes the relationship between the factors (inputs) and the responses (outputs like yield and purity).[8] This deepens your understanding of the reaction and helps you define a robust "design space" where the process consistently delivers the desired outcome, even with minor variations in the parameters.
Question: I'm planning a DoE for the reductive amination to make this compound. What are the critical factors (inputs) and responses (outputs) I should consider?
Answer: Selecting the right factors and responses is the foundation of a successful DoE. Based on the chemistry of reductive amination and azetidine synthesis, here are the key parameters to investigate:
Table 1: Recommended Factors and Responses for DoE Study
| Category | Parameter | Rationale & Potential Impact |
| Factors (Inputs) | Temperature (°C) | Affects reaction kinetics for both iminium formation and reduction. Higher temperatures can accelerate the reaction but may also promote side reactions or degradation of the strained azetidine ring. |
| Equivalents of Dimethylamine | Stoichiometry is critical. Insufficient amine will lead to incomplete conversion. A large excess may be wasteful and complicate purification. | |
| Equivalents of Reducing Agent | Insufficient reducing agent will result in incomplete conversion of the iminium intermediate. A large excess can lead to over-reduction of other functional groups (if present) or create purification challenges.[9] | |
| pH / Acid Catalyst | Imine/iminium formation is often acid-catalyzed. The pH affects the equilibrium between the carbonyl, amine, and iminium ion. The stability of the reducing agent (e.g., NaBH3CN) can also be pH-dependent.[10] | |
| Reaction Time (hours) | Insufficient time leads to incomplete reaction. Excessive time can lead to product degradation or byproduct formation. | |
| Concentration (Molarity) | Affects reaction rates. High concentrations can sometimes lead to intermolecular side reactions, such as polymerization, a known issue in azetidine chemistry.[11] | |
| Responses (Outputs) | Yield (%) | The primary measure of reaction efficiency. Accurately determined by a calibrated internal standard method (e.g., qNMR or GC/LC). |
| Purity (Area %) | Measures the quality of the product. Key impurities to monitor include unreacted azetidin-3-one, the intermediate imine, and any ring-opened byproducts. | |
| Impurity Profile | Identification and quantification of specific byproducts. For example, monitoring the level of the unreduced iminium intermediate is crucial.[9] |
Troubleshooting Common Synthesis Issues
Question: My reaction yield is consistently low (<50%). What are the likely chemical causes, and how can DoE pinpoint the solution?
Answer: Low yields in this synthesis often stem from several competing pathways. The inherent ring strain of the azetidine core makes it susceptible to side reactions.[7][12]
Potential Causes:
-
Incomplete Iminium Formation: The equilibrium between the azetidin-3-one, dimethylamine, and the iminium ion may not favor the iminium intermediate under your current conditions. This could be due to suboptimal pH or insufficient removal of water.
-
Incomplete Reduction: The reducing agent may be added too slowly, be insufficient in quantity, or be decomposing under the reaction conditions. Residual imine is a common impurity when reduction is incomplete.[9]
-
Hydrolysis: The iminium intermediate is susceptible to hydrolysis back to the starting ketone, especially if water is present and not effectively sequestered.
-
Side Reactions: At elevated temperatures or with certain bases, azetidines can undergo ring-opening or polymerization.[11][13]
How DoE Provides a Solution: A screening DoE (like a Fractional Factorial design) can efficiently test the influence of multiple factors simultaneously. For instance, your DoE might reveal a strong positive interaction between temperature and the equivalents of reducing agent. This would suggest that at higher temperatures, the rate of reduction becomes more critical, and a higher amount of reductant is needed to "trap" the iminium ion before it can degrade. This is an insight that OFAT would likely miss.
Caption: A systematic DoE workflow to diagnose and solve low reaction yields.
Question: I am observing a persistent impurity that I suspect is the unreduced imine intermediate. How can I use DoE to minimize this and improve product purity?
Answer: This is a classic reductive amination problem. The goal is to find conditions that favor a high rate of reduction relative to the rate of imine formation and potential side reactions.
Strategy: Your DoE should focus on factors that directly influence the reduction step. A Response Surface Methodology (RSM) design, such as a Box-Behnken or Central Composite Design, is ideal for this optimization phase.[6][14]
-
Factor Selection: Key factors would be Temperature , Equivalents of Reducing Agent , and Reaction Time .
-
Response Measurement: Your analytical method must be able to clearly separate and quantify both the desired product (this compound) and the imine impurity. LC-MS or GC-MS are excellent techniques for this.[15][16]
-
DoE Goal: The objective is to find a "sweet spot" that maximizes the purity response. The DoE analysis will generate a response surface plot, visually showing how purity changes as you adjust the factors. You might discover, for example, that a moderate temperature combined with a slight excess of the reducing agent dramatically reduces the imine impurity without compromising the overall yield.
Table 2: Example of a DoE Design for Purity Optimization
| Run | Temperature (°C) | Reductant (eq.) | Time (h) | Yield (%) | Purity (Area %) |
| 1 | 20 | 1.1 | 2 | 75 | 92 |
| 2 | 40 | 1.1 | 2 | 88 | 85 |
| 3 | 20 | 1.5 | 2 | 82 | 98 |
| 4 | 40 | 1.5 | 2 | 91 | 94 |
| 5 | 20 | 1.1 | 6 | 78 | 94 |
| 6 | 40 | 1.1 | 6 | 85 | 88 |
| 7 | 20 | 1.5 | 6 | 84 | 99 |
| 8 | 40 | 1.5 | 6 | 90 | 96 |
| ... | ... | ... | ... | ... | ... |
| 15 | 30 | 1.3 | 4 | 92 | 99.5 |
This is a simplified representation of a factorial design. A full RSM design would include center points.
The analysis of this data would likely show that increasing the equivalents of the reductant has the strongest positive effect on purity.
Experimental Protocols
Protocol 1: Analytical Method for In-Process Control
To generate reliable data for your DoE, a robust analytical method is essential.
Method: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: At each time point, quench a 50 µL aliquot of the reaction mixture in 1 mL of saturated sodium bicarbonate solution. Extract with 1 mL of ethyl acetate. Use the organic layer for analysis.
-
GC Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
GC Conditions:
-
Inlet Temperature: 250°C
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 20°C/min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
-
Quantification: Use an internal standard (e.g., dodecane) added during the workup to accurately calculate the percent conversion and yield. The response factor for the product relative to the standard should be determined beforehand.
Protocol 2: Step-by-Step DoE Workflow for Reaction Optimization
This protocol outlines a two-stage DoE approach: screening followed by optimization.
Stage 1: Factor Screening (Identifying the Vital Few)
-
Objective: Identify the most influential factors from a larger list (e.g., the six factors in Table 1).
-
Select Design: Choose a fractional factorial design (e.g., 2^(6-2)) to study 6 factors in 16 runs. This efficiently screens for main effects.
-
Define Factor Levels: For each factor, choose a "low" (-) and "high" (+) level. The range should be wide enough to likely show an effect but within reasonable chemical limits.
-
Example: Temperature: Low = 20°C, High = 60°C.
-
-
Execute Experiments: Run the 16 experiments in a randomized order to prevent bias from time-dependent variables (e.g., reagent degradation).
-
Analyze Results: Use statistical software to analyze the results. A Pareto chart of effects will clearly show which factors have a statistically significant impact on your responses (yield and purity).
Stage 2: Response Surface Methodology (Finding the Optimum)
-
Objective: Fine-tune the 2-3 most significant factors identified in Stage 1 to find the optimal reaction conditions.
-
Select Design: Choose an RSM design like a Central Composite Design (CCD) or Box-Behnken Design. These designs include axial and center points to model curvature in the response.
-
Define Factor Levels: Set new levels for your significant factors, typically with 3 or 5 levels to map the response surface accurately.
-
Execute & Analyze: Run the experiments (typically 15-20 runs) and analyze the data to generate a mathematical model and response surface plots.
-
Determine Optimum: Use the model's desirability function to find the single set of conditions that best balances high yield and high purity.
-
Validation: Perform 3-5 confirmation runs at the predicted optimal conditions to verify that the model's prediction matches the experimental outcome.
References
-
Aragen Life Sciences. (2024, October 15). Optimizing Pharmaceutical Processes and Enhancing Biological Experimental Design Efficiency with Design of Experiments Methodology. [Link]
-
Syngene International Ltd. (2021, May 31). Design of Experiment (DoE) - An efficient tool for process optimization. [Link]
-
Hwang, R. (2026, February 5). Design of Experiments for Formulation Development. Pharmaceutical Technology. [Link]
-
Venn Life Sciences. Design of Experiments (DoE), a valuable tool in (bio)pharmaceutical product, process and test method development. [Link]
-
SPC for Excel. Design of Experiments in Pharmaceutical Development. [Link]
-
Geri, J. B., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC. [Link]
-
Geri, J. B., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. ResearchGate. [Link]
-
Bott, T. M., & West, F. G. (2011, October 25). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. [Link]
-
Wekesa, F. S., et al. (2014, April 15). A Simple and Convenient Method for the Synthesis of N,N-Diaryl Tertiary Amines. [Link]
-
Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?[Link]
-
IntechOpen. Azetidine Synthesis. [Link]
-
Environmental Express. Method 2010: Aliphatic Amines. [Link]
-
O'Brien, M., et al. (2015, December 24). The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry. RSC Publishing. [Link]
-
ResearchGate. (2016, October 22). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?[Link]
-
Reddit. (2025, March 7). Question about reductive amination reaction procedure. [Link]
-
ResearchGate. (2025, August 7). A High Throughput Synthesis of N,N-Dimethyl Tertiary Amines. [Link]
-
Bogdán, D., et al. (2022). 3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes. ARKAT USA. [Link]
-
ChemRxiv. A Single-Step Synthesis of Azetidine-3-Amines. [Link]
-
NIH PubChem. This compound. [Link]
-
ResearchGate. Designer amine synthesis based on parent molecules. [Link]
-
Wang, D., et al. (2018). N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. PMC. [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Pangarkar, K. (2024, June 6). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. [Link]
-
American Chemical Society. (2023, October 17). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]
-
Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines. [Link]
-
ResearchGate. Synthesis of pharmaceutical N, N-(di)methylamines from the.... [Link]
-
Elfinger, M., et al. General Synthesis of Alkyl Amines via Borrowing Hydrogen and Reductive Amination. EPub Bayreuth. [Link]
-
ChemRxiv. (2021, January 21). Efficient, Green, and Renewable N-Di-Methylation Synthesis of Amines by a Novel Nano-Catalyst of NiNiO@C. [Link]
-
ResearchGate. (2025, May 14). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. [Link]
-
Yang, H., et al. (2025, January 2). Chemical looping synthesis of amines from N2 via iron nitride as a mediator. PMC. [Link]
-
MDPI. (2024, December 20). A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products. [Link]
-
Chemistry Steps. (2021, July 16). The Reaction of Amines with Nitrous Acid. [Link]
-
Reaction Chemistry & Engineering (RSC Publishing). Renewable dimethyl carbonate for tertiary amine quaternisation: kinetic measurements and process optimisation. [Link]
Sources
- 1. N,N-Diethyl-3-methylazetidin-3-amine|For Research [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. gctlc.org [gctlc.org]
- 4. Boost Drug Development: DoE for Optimizing Pharma Processes & Bio Experiments - Aragen Life Sciences [aragen.com]
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- 14. pharmtech.com [pharmtech.com]
- 15. lcms.cz [lcms.cz]
- 16. mdpi.com [mdpi.com]
"N,N-dimethylazetidin-3-amine" stability issues and degradation pathways
To: Research & Development Team From: Senior Application Scientist, Technical Support Center Subject: Technical Guide: Stability, Degradation, and Handling of N,N-Dimethylazetidin-3-amine
Executive Summary
This compound (CAS: 138022-85-2 for free base; 124668-49-1 for 2HCl salt) is a high-value heterocyclic building block.[1][2][3][4][5][6][7][8][9][10][11] Its utility in medicinal chemistry is driven by the specific geometric constraints of the azetidine ring, which can improve metabolic stability and vector positioning compared to larger rings. However, this utility comes at the cost of high ring strain (~25 kcal/mol) and significant basicity .
This guide addresses the three most common failure modes reported by users:
-
Inadvertent Ring Opening: Triggered by acidic media or nucleophilic attack.
-
Polymerization: Caused by improper storage of the free base.
-
Isolation Losses: Due to the volatility and water solubility of the free base.
Part 1: Storage & Handling Specifications
The compound is commercially available in two forms.[2][6][12] Your handling protocol must adapt to the specific form you possess.
| Feature | Dihydrochloride Salt (2HCl) | Free Base (Liquid) |
| Stability | High (Solid state) | Low (Thermodynamically unstable) |
| Hygroscopicity | Very High (Deliquescent) | Moderate |
| Storage Temp | +2°C to +8°C (Desiccated) | -20°C (Inert atmosphere essential) |
| Primary Risk | Hydrolysis upon water absorption | Polymerization / Carbonate formation |
| Handling Rule | Weigh quickly; reseal immediately.[6][13] | Do not store long-term. Generate in situ. |
Critical Handling Note: The free base reacts avidly with atmospheric CO₂ to form carbamates/carbonates. Always handle the free base under Nitrogen or Argon.
Part 2: Degradation Pathways (The Science)
The azetidine ring is kinetically stable but thermodynamically primed for opening. Understanding the mechanism is the only way to prevent degradation.
Mechanism 1: Acid-Catalyzed Ring Opening (Dominant)
The azetidine nitrogen (ring N) is basic. Protonation activates the adjacent carbons (C2/C4) for nucleophilic attack.
-
Trigger: Strong acids (HCl, TFA) or Lewis acids in the presence of nucleophiles (water, alcohols, halides).
-
Outcome: Formation of linear 1,3-functionalized propylamines.
Mechanism 2: Oxidative Degradation
Both nitrogen atoms are susceptible to oxidation, but the exocyclic tertiary amine is particularly prone to N-oxide formation, which can lead to Cope-type eliminations or further ring destabilization.
Visualizing the Degradation Landscape
Figure 1: The central instability of the azetidine scaffold stems from protonation, which lowers the energy barrier for ring-opening nucleophilic attacks.
Part 3: Troubleshooting Guide
Issue 1: "My reaction yield is low, and I see a messy baseline on TLC/LCMS."
-
Diagnosis: You likely triggered acid-mediated polymerization or ring opening .
-
The Cause: If you used the HCl salt directly in a reaction with a weak base (e.g., K₂CO₃ in DMF), the neutralization might have been too slow. Localized acidic regions persisted, catalyzing the destruction of the free base as it formed.
-
The Fix: Pre-neutralize the salt completely before adding the electrophile. (See Protocol A below).
Issue 2: "I cannot recover the product after workup."
-
Diagnosis: Water solubility and volatility .
-
The Cause: The free base is a small, polar diamine. It partitions heavily into the aqueous phase during extraction and can be lost on the rotavap if the vacuum is too strong or the bath too hot.
-
The Fix:
-
Saturate the aqueous layer with NaCl (salting out) and raise pH to >12.
-
Extract with DCM/Isopropanol (3:1) or Chloroform (avoid simple Ethyl Acetate).
-
Do not evaporate to dryness under high vacuum. Co-evaporate with a higher boiling solvent if necessary.
-
Issue 3: "The NMR shows extra peaks in the alkyl region."
-
Diagnosis: Dimerization or Hydrolysis .
-
The Cause: Storage of the free base at room temperature or exposure to moisture.
-
The Fix: Check for signals corresponding to 1-amino-3-(dimethylamino)propan-2-ol (hydrolysis product). Always use fresh material.
Part 4: Validated Experimental Protocols
Protocol A: Safe Generation of the Free Base (In Situ)
Use this when the reaction tolerates inorganic salts but requires the free amine.
-
Suspend: Place this compound dihydrochloride (1.0 equiv) in the reaction solvent (e.g., DCM, THF).
-
Neutralize: Add 3.0 - 4.0 equiv of anhydrous powdered K₂CO₃ or Cs₂CO₃ .
-
Why? You need 2 equiv to neutralize the HCl and excess to ensure the equilibrium drives fully to the free base.
-
-
Age: Stir vigorously at Room Temp for 30–60 minutes.
-
Validation: Take an aliquot, filter, and check pH on wet paper (should be basic).
-
-
React: Add your electrophile directly to this suspension.
Protocol B: Isolation of the Free Base (If absolutely necessary)
Use this only if your reaction is sensitive to salts.
Figure 2: Isolation workflow emphasizing low temperature and careful concentration to prevent volatility losses.
References
-
PubChem. (n.d.).[2][6][7][10][14] this compound Compound Summary. National Library of Medicine. Retrieved January 30, 2026, from [Link]
-
Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1585–1588. Retrieved from [Link]
-
Duncton, M. A. J., et al. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13317–13323. Retrieved from [Link]
- Couty, F., & Drouillat, B. (2012). The chemistry of azetidines. Tetrahedron. (General reference for azetidine ring strain and reactivity).
Sources
- 1. 624-78-2 CAS MSDS (N-Ethylmethylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound hydrochloride | C5H13ClN2 | CID 23090361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Organic Chemistry [3asenrise.com]
- 5. Page loading... [guidechem.com]
- 6. This compound hydrochloride | C5H13ClN2 | CID 23090361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | C5H12N2 | CID 10351656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N,N-Dimethyl-1,3-propanediamine | C5H14N2 | CID 7993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]
- 10. Dimethylethylamine | C4H11N | CID 11723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. CN116438172A - HPK1 kinase regulator, its preparation method and application - Google Patents [patents.google.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. Methylamine, N,N-dimethyl- (CAS 75-50-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 14. (3R)-N,N-dimethylheptan-3-amine | C9H21N | CID 135213167 - PubChem [pubchem.ncbi.nlm.nih.gov]
Removing unreacted starting materials from "N,N-dimethylazetidin-3-amine"
Technical Support Center: -Dimethylazetidin-3-amine Purification
Ticket ID: PUR-AZT-003 Status: Open Subject: Removal of unreacted starting materials and isolation of free base. Assigned Specialist: Senior Application Scientist
Executive Summary & Molecule Profile
You are dealing with a highly polar, basic diamine with a strained 4-membered ring. Standard purification methods (like silica flash chromatography) often fail due to irreversible adsorption (streaking) or ring degradation.
Compound Profile:
-
Target:
-dimethylazetidin-3-amine[1][2] -
Key Risks:
-
Ring Opening: The azetidine ring (~25 kcal/mol strain) is susceptible to acid-catalyzed hydrolysis, especially with strong acids (HCl) or nucleophiles present.
-
Volatility: Low molecular weight (~100.16 g/mol ) means product loss during high-vacuum concentration.
-
Hygroscopicity: The free base avidly absorbs water and CO
(carbamate formation).
-
| Property | Value (Approx) | Implication for Purification |
| pKa (Ring N) | ~9.5–10.5 | Protonates easily; sticks to silica. |
| pKa (Exocyclic N) | ~10.7 | Dual basicity makes pH control critical. |
| Boiling Point | ~130–140°C (est.) | Distillable, but requires vacuum to avoid thermal decomposition. |
| Solubility | Water, MeOH, DCM | Hard to extract from water into non-polar solvents (Hex/Et2O). |
Critical Workflows (The "How-To")
Select the workflow based on your specific impurity profile.
Workflow A: The "Trap and Release" (Recommended)
Best for: Removing non-basic impurities (ketones, alkyl halides) and inorganic salts. Mechanism: Solid Phase Extraction (SCX - Strong Cation Exchange).
This method avoids prolonged exposure to aqueous acids, protecting the azetidine ring.
Protocol:
-
Load: Dissolve crude mixture in MeOH or DCM. Load onto a pre-conditioned SCX-2 cartridge (sulfonic acid functionalized silica).
-
Wash: Flush with 3–5 column volumes (CV) of MeOH .
-
Result: Neutral impurities (unreacted azetidinone, DMF, non-basic SMs) wash through. The target amine remains bound to the sulfonic acid.
-
-
Elute: Flush with 2M NH
in MeOH .-
Result: Ammonia displaces the target amine.
-
-
Concentrate: Evaporate the ammoniacal methanolic fraction carefully (40°C, >100 mbar) to avoid losing the volatile product.
Workflow B: Modified "Cold" Acid-Base Extraction
Best for: Large scale (>5g) where cartridges are too expensive. Critical Warning: Do NOT use 1M HCl or heat. This will open the ring.
Protocol:
-
Dissolution: Dissolve crude in EtOAc or Et
O (keep cold: 0°C). -
Extraction (The Trap): Extract with cold 10% Citric Acid (pH ~4) or 0.5M NaH
PO .-
Why? Milder acids minimize ring opening compared to HCl.
-
Phase Check: Product moves to Aqueous Phase. Impurities stay in Organic.
-
-
Wash: Wash the aqueous layer 2x with Et
O to remove traces of organics. -
Basification (The Release): Cool aqueous layer to 0°C. Adjust pH to >12 using 50% NaOH or K
CO (solid).-
Note: Use a minimal volume of water to keep the product concentration high (helps extraction).
-
-
Re-extraction: Extract 3x with DCM (Dichloromethane is better for polar amines than Ether).
-
Drying: Dry over Na
SO (avoid MgSO as it can act as a Lewis acid) and concentrate carefully.
Workflow C: Removing Volatile Amines (Dimethylamine)
Issue: Unreacted dimethylamine (DMA) is present. Solution: DMA is a gas (BP 7°C) or volatile liquid.
-
Rotavap: Co-evaporate with Toluene 3x. Toluene helps strip volatile amines and residual water azeotropically.
-
High Vac: Apply high vacuum (<5 mbar) at ambient temperature for 1 hour.
Visualization: Logic Pathways
Diagram 1: The "Trap and Release" Decision Logic
This flowchart illustrates the SCX purification logic, ensuring high purity without thermal or acidic stress.
Caption: SCX Solid Phase Extraction workflow for isolating basic azetidines from non-basic impurities.
Diagram 2: Stability Warning Pathway
Understanding why standard acid workups fail for azetidines.
Caption: Mechanism of acid-mediated azetidine decomposition. Avoid strong acids to prevent ring opening.
Troubleshooting & FAQs
Q1: My product is streaking on the TLC plate and I can't separate it.
-
Diagnosis: The basic amine is interacting with the acidic silanols on the silica gel.
-
Fix: Pre-treat your TLC plate (and column) with 1% Triethylamine (TEA) or use "Basified Silica." Alternatively, use Alumina (Neutral or Basic) stationary phase, which is much friendlier to amines.
-
Eluent Tip: Use DCM:MeOH:NH
OH (90:10:1). The ammonium hydroxide competes for the silanol sites.
Q2: I see a new impurity after leaving the product in HCl/Water.
-
Diagnosis: You likely opened the ring. The impurity is probably the linear amino-alcohol or chloride derivative (e.g., 1,3-diamino-2-chloropropane derivative).
-
Fix: Switch to Workflow A (SCX) or use cold Citric Acid buffers. Never heat an azetidine in acid.
Q3: How do I remove DMF from the reaction?
-
Diagnosis: DMF has a high boiling point and is miscible with water.
-
Fix:
-
Azeotrope: Co-evaporate with Heptane or Xylenes (DMF forms an azeotrope).
-
LiCl Wash: If doing extraction, wash the organic layer with 5% LiCl solution (DMF partitions into the LiCl aqueous phase).
-
Q4: The product is volatile. How do I dry it?
-
Fix: Do not use a high-vacuum pump for extended periods if the sample is small. Use a rotary evaporator at 40°C/100mbar. If you must use high vac, keep the flask on ice. Store the product as a salt (e.g., Oxalate or Fumarate) if long-term stability is needed, as the salt is non-volatile.
References
-
Vertex Pharmaceuticals. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[3][4] ACS Medicinal Chemistry Letters. (Demonstrates the instability of azetidines in acidic media).
-
Organic Chemistry Portal. Azetidine Synthesis and Reactivity. (General overview of azetidine handling and strain).
-
Biotage. Strategies for Purification of Amines. (Authoritative guide on using SCX cartridges for amine purification).
-
PubChem. this compound Compound Summary. (Physical properties and identifiers).
Technical Guide: N,N-Dimethylazetidin-3-amine Handling & Moisture Sensitivity
[1]
Compound Profile & Critical Properties[1][2]
N,N-Dimethylazetidin-3-amine is a valuable strained-ring building block often used to introduce solubility-enhancing groups or rigidify amine side chains in drug candidates.[1] However, its handling is complicated by two competing factors: the hygroscopicity of its salt forms and the volatility/reactivity of its free base.
Physical Forms & Specifications[1][3][4][5][6][7][8]
| Feature | Dihydrochloride Salt (2HCl) | Free Base (Amine) |
| CAS Number | 124668-49-1 | 138022-85-2 |
| State | White to off-white solid | Colorless to pale yellow liquid |
| Hygroscopicity | High (Deliquescent) | Moderate (Absorbs CO₂/H₂O) |
| Stability | Stable if dry; prone to clumping.[1] | Volatile; forms carbamates with air.[1] |
| Storage | Desiccator / Inert Gas, RT or 4°C. | Sealed under Argon, 4°C. |
| Key Risk | Water weight error (Stoichiometry).[1] | Evaporation & Carbonate formation.[1] |
Storage & Handling Protocols
A. The Moisture Problem (Why it fails)
The primary mode of experimental failure with this compound is stoichiometric mismatch .[1] The dihydrochloride salt is highly hygroscopic.[1] If exposed to ambient air for >5 minutes, it can absorb 5-15% of its weight in water.[1]
-
Consequence: You weigh 100 mg, but only add 85 mg of reactant.[1] The remaining 15 mg is water, which may quench sensitive reagents (e.g., acid chlorides, isocyanates).
B. Handling the Dihydrochloride Salt
Best Practice: Handle in a glovebox or glovebag if possible.[1] If using a benchtop balance:
-
Equilibrate: Allow the container to reach room temperature before opening to prevent condensation.[1]
-
Speed: Weigh quickly. Do not leave the stock bottle open.
-
Re-seal: Parafilm immediately after use.[1]
Protocol: Drying "Wet" Salt If your salt has clumped or turned sticky (deliquescence):
-
Place the material in a vacuum drying pistol or round-bottom flask.[1]
-
Apply high vacuum (< 1 mbar).[1]
-
Heat gently to 40–50°C for 4–6 hours. (Do not exceed 60°C to avoid potential ring stress/degradation in the presence of trace acids).[1]
-
Backfill with Argon/Nitrogen.[1]
C. Generating the Free Base In Situ
The free base is volatile and difficult to store. We recommend generating it in situ or immediately prior to use from the stable salt.[1]
Workflow: Free-Basing Decision Tree
Figure 1: Decision matrix for handling the salt vs. free base generation.
Troubleshooting & FAQs
Q1: My reaction yield is consistently 10-20% lower than expected.
Diagnosis: Likely a stoichiometry error due to water absorption.[1] Solution:
-
Check Water Content: Run a qNMR (Quantitative NMR) of your starting material using an internal standard (e.g., dimethyl sulfone) to determine the actual weight percent of the amine salt.[1]
-
Adjust Reagents: If the salt is 10% water by weight, increase the input mass by 11% to match the required millimoles.
Q2: I see an impurity in the NMR at 3.5-3.8 ppm (triplet).
Diagnosis: Ring Opening (Hydrolysis).[1][2] Mechanism: While azetidines are more stable than aziridines, the ring strain (~25 kcal/mol) makes them susceptible to nucleophilic attack.[1] In the presence of strong acids or Lewis acids and moisture, the ring can open to form 3-amino-3-dimethylamino-propane derivatives .[1] Prevention:
-
Avoid heating the salt above 80°C in protic solvents.[1]
-
Ensure the free-basing step is not performed in highly acidic media.[1]
Q3: The free base liquid turned cloudy/white upon storage.
Diagnosis: Carbamate formation.[1] Mechanism: Primary and secondary amines react reversibly with atmospheric CO₂.[1] While this compound is a tertiary amine at the exocyclic nitrogen, the azetidine ring nitrogen is secondary (if not substituted) or tertiary.[1] Correction: The structure is this compound.[1][3][4][5] The ring nitrogen is a secondary amine (unless N-substituted).[1] Chemistry Check: The ring nitrogen (NH) is highly nucleophilic.[1] It reacts with CO₂ in the air to form the carbamate salt (solid precipitate).[1] Fix:
-
Do not filter: The solid is likely your product reacting with air.[1]
-
Regenerate: Dissolve in DCM, wash with dilute NaOH/K₂CO₃ to release CO₂, dry, and use immediately.
Q4: Can I use this amine in a Buchwald-Hartwig coupling?
Answer: Yes, but the secondary amine on the ring is the reactive site. Technical Note: The exocyclic dimethylamine is sterically less hindered but electronically deactivated compared to the ring nitrogen? Correction: The ring nitrogen is secondary and nucleophilic.[1] The exocyclic nitrogen is tertiary.[1] The coupling will occur at the ring nitrogen . Warning: Palladium catalysts can sometimes trigger ring-opening (β-hydride elimination pathways or oxidative addition into the strained ring) if temperatures are too high (>100°C).[1] Stick to mild generations of precatalysts (e.g., BrettPhos Pd G4) at 60-80°C.[1]
Emergency & Safety (SDS Summary)
| Hazard | Description | Action |
| Skin/Eye | Corrosive (Free Base) / Irritant (Salt) | Wash with water for 15 min.[1] Azetidines can be skin sensitizers.[1] |
| Inhalation | Mucous membrane irritant.[1] | Use fume hood.[1] The free base has a fishy/ammonia odor.[1] |
| Spill | Liquid spill.[1] | Absorb with sand/vermiculite.[1] Neutralize with weak acid before disposal. |
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 10351656, this compound. Retrieved January 30, 2026 from [Link]
-
Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.[1] Organic Preparations and Procedures International.[1] (General reactivity of azetidine ring strain).
-
Soda, S., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines.[1][6] Royal Society of Chemistry.[1] Retrieved from [Link]
Sources
- 1. This compound hydrochloride | C5H13ClN2 | CID 23090361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Enzymatic hydrolysis of l-azetidine-2-carboxylate ring opening - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. This compound | C5H12N2 | CID 10351656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound dihydrochloride - Lead Sciences [lead-sciences.com]
- 5. manchesterorganics.com [manchesterorganics.com]
- 6. pubs.rsc.org [pubs.rsc.org]
Identifying common impurities in "N,N-dimethylazetidin-3-amine" synthesis
Welcome to the technical support center for the synthesis of N,N-dimethylazetidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important building block. Here, we provide in-depth answers to frequently asked questions and a comprehensive troubleshooting guide to help you optimize your synthetic route and obtain a high-purity product.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
There are several viable synthetic pathways to this compound, with the choice often depending on the available starting materials, scale, and desired purity profile. The most prevalent methods include:
-
Reductive Amination of 3-Azetidinone: This is a widely used method that involves the reaction of 3-azetidinone with dimethylamine in the presence of a reducing agent. Common reducing agents for this transformation include sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). This method is often favored for its relatively mild conditions and good yields.
-
Reductive Methylation of 3-Aminoazetidine: If 3-aminoazetidine is your starting material, it can be converted to the desired product via reductive methylation. The Eschweiler-Clarke reaction, which uses formic acid and formaldehyde, is a classic method for this transformation. Alternatively, other sources of formaldehyde and a reducing agent can be employed.
-
Direct N-Alkylation of 3-Aminoazetidine: This approach involves the direct reaction of 3-aminoazetidine with a methylating agent, such as methyl iodide or dimethyl sulfate. However, this method can be challenging to control and often leads to a mixture of mono-, di-, and quaternary methylated products.[1]
Q2: I am seeing a significant amount of N-methylazetidin-3-amine in my final product. How can I drive the reaction to completion?
The presence of the mono-methylated impurity, N-methylazetidin-3-amine, is a clear indication of incomplete methylation. To address this, consider the following adjustments to your protocol:
-
Stoichiometry of the Methylating Agent: Ensure you are using a sufficient excess of the methylating agent (e.g., formaldehyde or its equivalent). A common starting point is to use at least 2.2-2.5 equivalents.
-
Reaction Time and Temperature: The kinetics of the second methylation may be slower than the first. Increasing the reaction time or modestly increasing the temperature can help push the reaction to completion. Monitor the reaction progress by a suitable analytical technique like LC-MS or GC-MS to determine the optimal endpoint.
-
Choice of Reducing Agent: The reactivity of the reducing agent can play a role. For reductive aminations, sodium triacetoxyborohydride is generally effective for a wide range of substrates.[2]
Q3: My NMR spectrum shows unexpected peaks that I suspect are from ring-opening of the azetidine. What causes this and how can I prevent it?
The azetidine ring is strained and can be susceptible to nucleophilic ring-opening, particularly under acidic conditions or at elevated temperatures.[3] The azetidinium ion, formed by protonation of the ring nitrogen, is a key intermediate in this decomposition pathway.
Mechanism of Acid-Catalyzed Ring-Opening:
Caption: Acid-catalyzed ring-opening of this compound.
To minimize ring-opening:
-
pH Control: Maintain a neutral or slightly basic pH during the reaction and workup. If an acidic workup is necessary to remove basic impurities, perform it at low temperatures and for the shortest possible time.
-
Temperature Management: Avoid excessive heating during the reaction and purification steps. If distillation is used for purification, perform it under vacuum to lower the boiling point.
-
Lewis Acid Catalysts: Be cautious when using Lewis acid catalysts, as they can promote ring-opening. If a Lewis acid is required, screen for the mildest effective catalyst and use the lowest possible catalytic loading.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Product loss during workup or purification. - Side reactions, such as ring-opening. | - Monitor the reaction to completion using TLC, GC-MS, or LC-MS. - Optimize extraction and purification procedures. Consider converting the product to a salt for easier handling and purification by recrystallization. - Review reaction conditions (pH, temperature) to minimize side reactions. |
| Presence of Quaternary Ammonium Salt | - Over-alkylation due to excessive methylating agent or prolonged reaction time. - The Menschutkin reaction is a common side reaction in the alkylation of tertiary amines.[4] | - Carefully control the stoichiometry of the methylating agent. - Monitor the reaction closely and stop it once the desired product is formed. - The quaternary salt is typically much more polar than the tertiary amine and can often be removed by extraction with water or by chromatography. |
| N-Formyl Impurity Detected | - Use of formic acid in the Eschweiler-Clarke reaction can sometimes lead to the formation of an N-formyl byproduct.[5] | - Ensure sufficient reducing conditions are present to fully reduce the formyl intermediate. - Consider alternative methylation procedures that do not involve formic acid. |
| Difficult Purification | - The product is a relatively volatile and water-soluble amine, which can make extraction and distillation challenging. | - Convert the amine to its hydrochloride or another suitable salt. These salts are often crystalline and can be purified by recrystallization.[6] The free base can then be regenerated by treatment with a base. - For distillation, use a high-vacuum system to minimize thermal degradation. |
Analytical Protocols
Accurate identification and quantification of impurities are critical for ensuring the quality of your this compound.
GC-MS for Volatile Impurities
Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for identifying and quantifying volatile impurities such as residual solvents and low-boiling byproducts.
Typical GC-MS Parameters:
| Parameter | Value |
| Column | DB-WAX or similar polar column |
| Injector Temperature | 250 °C |
| Oven Program | 50 °C (2 min), then ramp to 250 °C at 10 °C/min |
| Carrier Gas | Helium |
| MS Detector | Electron Ionization (EI) |
These are starting parameters and should be optimized for your specific instrument and impurity profile.
Quantitative NMR (qNMR) for Purity Assessment
Quantitative NMR (qNMR) is a powerful primary method for determining the absolute purity of your sample without the need for a reference standard of the analyte itself.[7][8][9][10]
Experimental Protocol for qNMR:
-
Sample Preparation: Accurately weigh a known amount of your this compound sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.
-
Solvent: Dissolve the sample and internal standard in a suitable deuterated solvent (e.g., D₂O, MeOD, or CDCl₃).
-
Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, calibrated 90° pulse).
-
Data Processing: Carefully integrate the signals corresponding to the analyte and the internal standard.
-
Calculation: The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Impurity Formation Pathways
Caption: Synthetic pathways and common impurity formation in the synthesis of this compound.
References
-
Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. Materials (Basel). 2019;12(8):1225. [Link]
-
Azetidine synthesis. Organic Chemistry Portal. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. J Am Chem Soc. 2021;143(4):1964-1972. [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]
-
25.7 Preparation of Amines. Chemistry LibreTexts. [Link]
-
Synthesis of Secondary Amines via Self-Limiting Alkylation. Org Lett. 2014;16(16):4284-4287. [Link]
-
A Novel Validated GC-MS/MS Method for the Estimation of N-Nitroso Dimethyl Amine and N-Nitroso Diethyl Amine in Zidovudine. J Anal Toxicol. 2024;48(5):501-509. [Link]
-
Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. J Pharm Biomed Anal. 2009;49(3):513-519. [Link]
-
Oxidative allene amination for the synthesis of azetidin-3-ones. Angew Chem Int Ed Engl. 2015;54(41):12097-101. [Link]
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Med Chem Lett. 2021;12(10):1618-1623. [Link]
- Recrystallization purification method of enamine salt.
- Method for detecting the purity of N,N,N'-trimethylethylenediamine by gas chromatography.
-
Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. [Link]
-
Quaternary ammonium cation. Wikipedia. [Link]
-
N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. 2023;8(5):5028-5041. [Link]
-
A Single-Step Synthesis of Azetidine-3-amines. ChemRxiv. [Link]
-
A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. ChemistryOpen. 2023;12(1):e202200151. [Link]
-
Determination of amines in workplace air using gas chromatography (headspace GC-MS). The MAK Collection for Occupational Health and Safety. 2024;9(3). [Link]
-
Recent progress in synthesis of 3-functionalized azetidines. Arkivoc. 2025;2025(1):12430. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
- Method for the synthesis of high purity primary diamines and/or triamines.
-
New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. J Org Chem. 2022;87(24):16215-16236. [Link]
-
4.7 AMINES Preparation of primary, secondary and tertiary amines Basic properties of amines Uses of quaternary ammonium salts. Physics & Maths Tutor. [Link]
-
N-formyl-stabilizing quasi-catalytic species afford rapid and selective solvent-free amination of biomass-derived feedstocks. Nat Commun. 2019;10(1):656. [Link]
-
Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. International Pharmaceutical Industry. [Link]
-
This compound. PubChem. [Link]
-
Avoiding Over-alkylation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Waters. [Link]
-
What is the separation of quaternary ammonium salt from primary, secondary, and tertiary amines? Quora. [Link]
-
A Single-Step Synthesis of Azetidine-3-amines. ChemRxiv. [Link]
-
NMR studies of mixed amines. ResearchGate. [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Org Biomol Chem. 2021;19(12):2646-2657. [Link]
- Process for the purification of amines.
-
Mild Nonepimerizing N-Alkylation of Amines by Alcohols without Transition Metals. Organic Chemistry Portal. [Link]
-
Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. Catalysts. 2022;12(11):1345. [Link]
-
A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Atmos. Meas. Tech. 2018;11:6657-6667. [Link]
-
Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. Angew Chem Int Ed Engl. 2015;54(41):12097-101. [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. ResearchGate. [Link]
- Separation and purification of fatty acid amines.
-
Scientists use computational modeling to guide a difficult chemical synthesis. ScienceDaily. [Link]
-
Universal Quantitative NMR Analysis of Complex Natural Samples. Curr Med Chem. 2013;20(23):2865-2891. [Link]
-
purifying secondary amine. Sciencemadness Discussion Board. [Link]
-
Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. ChemSusChem. 2020;13(12):3211-3216. [Link]
-
Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. 2017;7(76):48201-48227. [Link]
-
Azetidines (4 member Heterocyclic compounds of Nitrogen). YouTube. [Link]
-
How to purify Benzylamine? Reddit. [Link]
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- 4. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-formyl-stabilizing quasi-catalytic species afford rapid and selective solvent-free amination of biomass-derived feedstocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spectroscopyworld.com [spectroscopyworld.com]
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- 10. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Structural Dynamics and Spectral Benchmarking of N,N-Dimethylazetidin-3-amine
This guide provides an in-depth technical analysis of N,N-dimethylazetidin-3-amine , focusing on its NMR spectral characteristics, structural dynamics, and differentiation from homologous building blocks used in medicinal chemistry.
Executive Summary & Application Context
This compound (CAS: 138022-85-2) is a critical strained-ring scaffold in modern drug discovery. It serves as a compact, polar building block often used to modulate the metabolic stability and basicity of lead compounds.
Unlike its 5- and 6-membered homologs (pyrrolidine and piperidine), the azetidine ring exhibits unique "butterfly" puckering motions that complicate NMR interpretation. This guide deconstructs these spectral signatures to aid in rapid structural verification.
Key Chemical Properties[1][2][3][4][5][6][7][8][9]
-
Formula:
-
pKa (Conjugate Acid): ~8.5 (Lower than pyrrolidine analogs due to ring strain increasing s-character of the nitrogen lone pair).
-
Primary Use: Bioisostere for dimethylaminopyrrolidine; solubility enhancer.
The Comparative Landscape: Azetidine vs. Homologs
When selecting an amine scaffold, researchers must distinguish between ring sizes using spectral data. The high ring strain of azetidine (~26 kcal/mol) causes significant deshielding of the
Table 1: Comparative Spectral & Physicochemical Benchmarks
| Feature | Azetidine (4-Ring) | Pyrrolidine (5-Ring) | Piperidine (6-Ring) |
| Structure | This compound | N,N-dimethylpyrrolidin-3-amine | N,N-dimethylpiperidin-4-amine |
| Ring Strain | High (~26 kcal/mol) | Medium (~6 kcal/mol) | Low (~0 kcal/mol, Chair) |
| 1H NMR ( | |||
| Coupling Pattern | Complex AA'BB'X (or A2B2X) | Complex Envelope | Distinct Axial/Equatorial |
| Basicity (pKa) | ~8.5 (Less Basic) | ~10.4 (More Basic) | ~10.8 (Most Basic) |
| Conformation | Rapid "Butterfly" Puckering | Envelope Flux | Rigid Chair |
Detailed Spectral Analysis: this compound[11]
1H NMR Interpretation (CDCl , 400 MHz)
The spectrum is dominated by the symmetry of the azetidine ring. While the molecule possesses a plane of symmetry through N1 and C3, the geminal protons on C2 and C4 are magnetically non-equivalent in static conformations. However, at room temperature, rapid ring inversion often simplifies the spectrum.
-
2.15 ppm (s, 6H): The
group appears as a sharp singlet. This is the diagnostic anchor point. - 3.05 – 3.15 ppm (quintet/m, 1H): The methine proton at C3 . It couples to the four adjacent ring protons.
-
3.50 – 3.75 ppm (m, 4H): The C2 and C4 methylene protons .
-
Note: In high-resolution fields or at lower temperatures, this signal splits into a complex AA'BB' pattern due to the roof effect and the distinction between cis and trans relationships to the C3-substituent. In lower-resolution routine scans, it may appear as a broadened doublet or multiplet.
-
13C NMR Interpretation (Proton Decoupled)
-
~44.0 ppm:
carbons. - ~55.0 ppm: C3 (Methine). Shielded relative to the ring carbons.
- ~58.5 ppm: C2 and C4 . These are equivalent due to symmetry but are significantly deshielded compared to unstrained rings due to the "per-effect" of the ring strain.
Spectral Assignment Logic Flow
The following diagram illustrates the decision tree for assigning the spectrum and distinguishing it from impurities or homologs.
Figure 1: Logic flow for distinguishing azetidine cores from pyrrolidine homologs using 1H NMR chemical shifts.
Experimental Protocols
NMR Sample Preparation (Critical for Resolution)
The "butterfly" motion of the azetidine ring is sensitive to concentration and pH. Protonation (salt formation) locks the conformation and dramatically shifts peaks downfield.
-
Solvent Choice: Use CDCl
(neutralized over basic alumina) for the free base. Use D O or DMSO-d for the dihydrochloride salt.-
Warning: In D
O (salt form), the H2/H4 protons shift to ~4.1 - 4.4 ppm . Do not confuse this with the free base data.
-
-
Concentration: Prepare a dilute solution (~5-10 mg in 0.6 mL) to minimize intermolecular hydrogen bonding and viscosity broadening.
-
Acquisition: Standard proton parameters (pulse angle 30°, d1=1.0s). For precise coupling constant analysis, use a 90° pulse and d1=5.0s to ensure full relaxation of the strained ring protons.
Synthesis via Reductive Amination
If the compound is not sourced commercially, it is best synthesized from 1-Boc-azetidin-3-one or 1-benzhydrylazetidin-3-one .
Protocol:
-
Reagents: 1-Boc-azetidin-3-one (1.0 eq), Dimethylamine (2.0 eq, usually as THF solution), Sodium Triacetoxyborohydride (STAB, 1.5 eq), DCE (Solvent).
-
Procedure:
-
Dissolve ketone in DCE.
-
Add dimethylamine and stir for 30 min to form the hemiaminal/iminium species.
-
Add STAB portion-wise at 0°C.
-
Stir at Room Temperature for 12h.
-
Quench: Sat. NaHCO
. Extract with DCM. -
Deprotection (if Boc): Treat with 4M HCl/Dioxane, then neutralize with basic resin to obtain the free base described in Section 3.
-
Figure 2: Synthetic route to the target molecule via reductive amination.
References
-
PubChem. this compound (Compound Summary). National Library of Medicine. Available at: [Link]
-
Couty, F., & Evano, G. (2006). Synthesis of 3-functionalized azetidines.[3][4][5] Organic Preparations and Procedures International. (General reference for azetidine ring strain and reactivity).
- Sirotnak, F. M., et al. (1984). Synthesis and biological activity of 3-substituted azetidines. Journal of Medicinal Chemistry. (Foundational text for azetidine SAR and spectral properties).
Sources
A Predictive Guide to the Mass Spectrometry Fragmentation of N,N-dimethylazetidin-3-amine: A Comparative Analysis
For researchers and professionals in drug development and chemical analysis, understanding the mass spectrometry (MS) fragmentation patterns of novel or specialized chemical entities is paramount for their unambiguous identification. This guide provides a detailed, predictive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of N,N-dimethylazetidin-3-amine. In the absence of a publicly available experimental spectrum for this specific compound, this guide leverages fundamental principles of mass spectrometry and comparative data from structurally related molecules to propose a highly probable fragmentation pathway. This approach underscores the power of predictive analysis based on established chemical principles, a critical skill in the analysis of new chemical entities.
Introduction to Amine Fragmentation in Mass Spectrometry
Aliphatic and cyclic amines exhibit characteristic fragmentation patterns in mass spectrometry, primarily governed by the stability of the resulting fragment ions. A key principle is the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass. This compound (C₅H₁₂N₂) contains two nitrogen atoms, so its molecular ion peak ([M]⁺˙) is expected at an even mass-to-charge ratio (m/z) of 100.1000 Da.
The fragmentation of amines is typically initiated by the loss of a non-bonding electron from a nitrogen atom, forming a radical cation. The most common and energetically favored fragmentation pathway for aliphatic amines is α-cleavage, the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[1][2] This cleavage results in the formation of a resonance-stabilized iminium cation and an alkyl radical. For cyclic amines, fragmentation is often initiated by an α-cleavage, which leads to the opening of the ring, followed by subsequent fragmentation steps.[3]
Predicted Fragmentation Pattern of this compound
This compound possesses two key structural features that will dictate its fragmentation: a tertiary dimethylamino group and a strained four-membered azetidine ring. The initial ionization is expected to occur at either of the nitrogen atoms.
Fragmentation Initiated at the exocyclic Tertiary Amine
Ionization at the exocyclic nitrogen followed by α-cleavage of a methyl group (a C-N bond cleavage) would result in the loss of a methyl radical (•CH₃) to form an ion at m/z 85 .
A more favorable α-cleavage would be the cleavage of the C-C bond of the azetidine ring adjacent to the dimethylamino group. This would lead to the formation of a stable, resonance-stabilized iminium ion at m/z 71 and the opening of the azetidine ring. This m/z 71 fragment is predicted to be a major peak in the spectrum.
Fragmentation Initiated at the Cyclic Secondary Amine
Ionization at the nitrogen atom of the azetidine ring can also initiate fragmentation. An α-cleavage involving the breaking of a C-C bond within the ring would lead to ring opening. Subsequent fragmentation of this ring-opened radical cation can proceed through various pathways.
One likely pathway is the cleavage of the bond beta to the cyclic nitrogen, leading to the expulsion of ethene (C₂H₄) and the formation of an ion at m/z 72 .
Another significant fragmentation pathway for cyclic amines is the loss of a hydrogen atom from the carbon adjacent to the nitrogen, leading to a prominent [M-1]⁺ ion at m/z 99 .[3]
Ring Cleavage and Subsequent Fragmentations
The strained azetidine ring is susceptible to cleavage. A characteristic fragmentation of four-membered rings is the cleavage into two ethylene fragments. In this case, the ring could cleave to lose an ethene molecule (28 Da), potentially leading to a fragment ion at m/z 72 .
Further fragmentation of the primary fragments is also expected. For instance, the m/z 71 ion could lose a molecule of hydrogen cyanide (HCN) to produce an ion at m/z 44 .
The following diagram illustrates the predicted major fragmentation pathways for this compound.
Caption: Predicted EI fragmentation pathways of this compound.
Comparative Fragmentation Analysis
To substantiate the predicted fragmentation pattern, it is instructive to compare it with the known fragmentation of simpler, structurally related molecules.
Azetidine
The mass spectrum of the parent azetidine (C₃H₇N, MW = 57.09) shows a prominent molecular ion peak at m/z 57.[4] A significant peak is also observed at m/z 56, corresponding to the loss of a hydrogen atom ([M-H]⁺). The base peak is at m/z 28, which can be attributed to the [CH₂=NH₂]⁺ ion formed after ring cleavage and rearrangement. This highlights the propensity of the azetidine ring to undergo cleavage.
N,N-Diethylmethylamine
N,N-Diethylmethylamine (C₅H₁₃N, MW = 87.16) serves as a non-cyclic analogue with a tertiary amine. Its mass spectrum shows a base peak at m/z 72, resulting from the α-cleavage and loss of a methyl radical.[5] Another significant peak appears at m/z 58, corresponding to the loss of an ethyl radical. This demonstrates the dominance of α-cleavage in the fragmentation of tertiary amines.
| Compound | Molecular Ion (m/z) | Base Peak (m/z) | Key Fragments (m/z) | Dominant Fragmentation Pathway |
| This compound (Predicted) | 100 | 71 | 99, 85, 72, 57, 44, 42 | α-cleavage and ring cleavage |
| Azetidine[4] | 57 | 28 | 56, 42 | Ring cleavage |
| N,N-Diethylmethylamine[5] | 87 | 72 | 58 | α-cleavage |
Experimental Protocol for Mass Spectrometry Analysis
To experimentally verify the predicted fragmentation pattern, the following protocol for Electron Ionization Mass Spectrometry (EI-MS) is recommended.
Instrumentation:
-
A gas chromatograph (GC) coupled to a mass spectrometer (MS) with an EI source.
-
Analyzer type: Quadrupole, Ion Trap, or Time-of-Flight (TOF).
GC Conditions:
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 35-300.
-
Scan Rate: 2 scans/second.
Sample Preparation:
-
Prepare a 100 µg/mL solution of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Inject 1 µL of the solution into the GC-MS system.
Caption: Workflow for experimental verification of fragmentation.
Conclusion
This guide presents a comprehensive, predictive analysis of the mass spectrometry fragmentation pattern of this compound. Based on established principles of amine fragmentation and comparative data from analogous structures, the key predicted fragments are at m/z 99 ([M-H]⁺), 85 ([M-CH₃]⁺), and a likely base peak at m/z 71 resulting from a ring-opening α-cleavage. The proposed experimental protocol provides a clear pathway for the empirical validation of these predictions. This predictive approach is an invaluable tool for researchers working with novel compounds, enabling them to anticipate and interpret mass spectral data with a high degree of confidence.
References
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of dimethylamine C2H7N. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of N-methylethanamine (ethylmethylamine) C3H9N. Retrieved from [Link]
-
Wang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6586. [Link]
-
JoVE. (2023). Mass Spectrometry of Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Retrieved from [Link]
-
Problems in Chemistry. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10351656, this compound. Retrieved from [Link]
-
NIST. (n.d.). Azetidine. In NIST Chemistry WebBook. Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]
- Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.
- Kataria, R., et al. (2023). Mass Spectral Studies of N,N‐Dialkylacetimidamides Using ESI‐HRMS and MS/MS. Rapid Communications in Mass Spectrometry, 37(S2), e9533.
-
National Center for Biotechnology Information. (n.d.). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 24.11: Spectroscopy of Amines. Retrieved from [Link]
- Singh, T., & Singh, P. P. (2008). Mass Spectrometry of Ionic Liquids: ESI-MS/MS Studies. Journal of the American Society for Mass Spectrometry, 19(9), 1261-1269.
-
Wikipedia. (n.d.). Azetidine. Retrieved from [Link]
-
NIST. (n.d.). Dimethylamine. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Methylamine, N,N-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
Sources
Comparative Guide: N,N-Dimethylazetidin-3-amine vs. Pyrrolidine Analogs in Medicinal Chemistry
[1][2]
Executive Summary
The "Azetidine Switch": Escaping Flatland & Lowering LogD
In modern drug discovery, the transition from a 5-membered pyrrolidine ring to a 4-membered azetidine ring—specifically using blocks like N,N-dimethylazetidin-3-amine (DMAA) —is a validated strategy to optimize lead compounds.[1][2] This guide analyzes DMAA as a high-value building block, demonstrating its superiority over 3-(dimethylamino)pyrrolidine in reducing lipophilicity (LogD), improving metabolic stability, and altering vector geometry without sacrificing ligand efficiency.[1]
Verdict: DMAA is the preferred bioisostere when a lead series suffers from high intrinsic clearance (
Part 1: Physicochemical Profile & The "Bioisosteric Shift"
The primary driver for selecting DMAA over its pyrrolidine counterpart is the modulation of Lipophilic Efficiency (LipE) . Azetidines are inherently less lipophilic than pyrrolidines due to the reduction in carbon count and the distinct solvation shell created by the strained ring.
Comparative Metrics Table
| Feature | This compound | 3-(dimethylamino)pyrrolidine | Medicinal Chemistry Impact |
| Ring Size | 4-membered | 5-membered | Azetidine reduces molecular bulk.[1][2] |
| LogP (Calc) | ~ -0.3 | ~ 0.0 to +0.4 | DMAA lowers LogP , improving solubility.[1][2] |
| pKa (Ring N) | ~ 9.5 - 10.0 | ~ 10.5 - 11.0 | Azetidine ring N is less basic due to increased s-character in the lone pair orbital (ring strain).[1][2] |
| pKa (Exocyclic N) | ~ 9.0 | ~ 9.2 | Comparable, but influenced by ring induction.[1][2] |
| C-N-C Angle | ~ 90° | ~ 109° | Critical Vector Change (See Diagram 1).[1][2] |
| Metabolic Liability | Low | High | Pyrrolidines are prone to |
The Vector Shift (Structural Logic)
Replacing a pyrrolidine with an azetidine is not a perfect geometric swap. The bond angles in the azetidine ring (~90°) are significantly tighter than the pyrrolidine (~109°). This alters the exit vector of the substituents at the 3-position.
-
Pyrrolidine: Substituents project in a "puckered envelope" conformation.[1][2]
-
Azetidine: The ring is flatter (though still puckered), and the substituents at C3 project at different angles relative to the ring nitrogen lone pair. This can either break a binding interaction or create a new, more optimal fit.[1][2]
Caption: The "Azetidine Switch" reduces lipophilicity and basicity while altering the spatial arrangement of substituents.
Part 2: Metabolic Stability & ADME
This is the decisive factor for most projects.[2] Pyrrolidines are notorious for high intrinsic clearance due to oxidative metabolism.[1][2]
The Metabolic Blockade
-
Pyrrolidine Vulnerability: Cytochrome P450 enzymes (particularly CYP3A4) readily oxidize the carbon
to the nitrogen (the 2- or 5-position), leading to ring opening or lactam formation. -
Azetidine Resistance: The high ring strain (~26 kcal/mol) and the geometry of the azetidine ring make the
-protons less accessible and electronically less favorable for abstraction by the heme-oxo species of CYPs. Furthermore, the lower lipophilicity reduces the overall affinity for the CYP active site.
Experimental Data Trend:
In matched molecular pair (MMP) studies (e.g., Stepan et al., J. Med.[1] Chem.), replacing a pyrrolidine with an azetidine frequently reduces microsomal clearance (
Caption: Azetidines resist the
Part 3: Experimental Protocols
Synthesis of this compound
While commercially available, synthesizing derivatives often requires installing the moiety.[1][2] The most robust route avoids the instability of the free base azetidine by utilizing salt forms or protecting groups until the final step.
Method A: Displacement of Mesylate (Standard)
-
Starting Material: 1-Benzhydrylazetidin-3-ol (or N-Boc equivalent).[1][2]
-
Concept: Activation of the alcohol followed by displacement with dimethylamine.
Step-by-Step Protocol:
-
Activation: Dissolve N-Boc-azetidin-3-ol (1.0 eq) in DCM at 0°C. Add triethylamine (1.5 eq) and Methanesulfonyl chloride (MsCl, 1.2 eq). Stir for 1h. Aqueous workup yields the mesylate.[2]
-
Displacement: Dissolve the mesylate in THF or DMF.[1][2] Add excess dimethylamine (33% in EtOH or THF solution, 5-10 eq).[1][2] Heat to 60°C in a sealed tube for 4-12 hours.
-
Note: The reaction proceeds via an intermediate azabicyclobutane or direct
depending on conditions, but the outcome is the 3-amino product.
-
-
Deprotection (if N-Boc): Treat with 4M HCl in Dioxane.
-
Isolation: The product this compound is highly water-soluble.[1][2] Do not use standard aqueous extraction.[1][2]
Microsomal Stability Assay (Validation)
To confirm the advantage over pyrrolidine:
-
Preparation: Prepare 10 mM DMSO stocks of the Azetidine analog and the Pyrrolidine analog.
-
Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg/mL protein).[1][2]
-
Initiation: Add NADPH regenerating system.
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min into acetonitrile containing internal standard.
-
Analysis: LC-MS/MS to determine % remaining.
-
Calculation: Plot ln(% remaining) vs. time to determine
and intrinsic clearance ( ).
Part 4: Strategic Recommendations
When to use DMAA:
-
LogD Reduction: If your lead molecule has a LogD > 3.0 and you need to bring it into the "sweet spot" (1.0 - 3.0).[1][2]
-
Metabolic Hotspots: If metabolite ID shows oxidation on the pyrrolidine ring.[1][2]
-
Solubility Issues: The lower lipophilicity almost universally improves thermodynamic solubility.[1][2]
When to Avoid:
-
Chemical Stability: Azetidines are stable under physiological conditions but can ring-open under strongly acidic conditions or in the presence of very strong nucleophiles during synthesis.[1][2]
-
Vector Sensitivity: If the pyrrolidine ring makes a precise hydrophobic contact that the flatter azetidine cannot replicate.[2]
References
-
Stepan, A. F., et al. (2012).[1][2] "Application of the Bicyclo[1.1.1]pentane Motif as a Bioisostere of the tert-Butyl Group in the Design of the γ-Secretase Inhibitor BMS-708163." Journal of Medicinal Chemistry, 55(7), 3414–3424. (Note: This seminal paper and related works by Stepan define the modern use of strained rings like azetidines to lower lipophilicity).
-
[1]
-
-
Lowe, D. (2010).[1][2][3] "Things I Won't Work With: Azetidine." Science (In the Pipeline). (Provides context on the reactivity and handling of the free base).
-
Wuitschik, G., et al. (2010).[1][2] "Oxetanes as Promising Modules in Drug Discovery."[1][2] Angewandte Chemie International Edition, 49, 895-897.[1][2] (Establishes the parallel logic for 4-membered oxygen rings, applicable to azetidines regarding vector shifts and metabolic stability).
-
[1]
-
-
PubChem. (2024).[1][2][3] "this compound Compound Summary." (Physicochemical data verification).
-
[1]
-
-
Pfizer Inc. (2009).[1][2] "Substituted Azetidines as Bioisosteres of Morpholine and Piperidine."[1][2] MedChemComm. (Demonstrates the clearance reduction strategy).
N,N-Dimethylazetidin-3-amine: A Strategic Scaffold Analysis for Medicinal Chemists
Executive Summary
N,N-dimethylazetidin-3-amine represents a high-value "privileged scaffold" in modern drug discovery, primarily utilized to optimize physicochemical properties (LogD, pKa) and metabolic stability in lead compounds. While it carries a higher raw material cost compared to its 5- and 6-membered homologs (pyrrolidine and piperidine), its ability to lower lipophilicity (LogP ~ -0.3) and modulate basicity without sacrificing potency makes it a critical tool for overcoming "molecular obesity" and hERG liability.
This guide provides a technical cost-benefit analysis, experimental protocols, and a decision framework for integrating this amine into your medicinal chemistry programs.
Physicochemical Profile: The "Small Ring" Advantage
The primary driver for selecting an azetidine core over pyrrolidine or piperidine is the modulation of lipophilicity and basicity . The high ring strain (~25 kcal/mol) of the azetidine ring induces rehybridization of the nitrogen lone pair, increasing its s-character and thereby lowering the pKa of the ring nitrogen.
Comparative Data: Azetidine vs. Homologs[1]
| Property | Azetidine Analog (this compound) | Pyrrolidine Analog (N,N-dimethylpyrrolidin-3-amine) | Piperidine Analog (N,N-dimethylpiperidin-4-amine) |
| Structure | 4-membered ring | 5-membered ring | 6-membered ring |
| Formula | C5H12N2 | C6H14N2 | C7H16N2 |
| Calc.[1] LogP | -0.3 (Hydrophilic) | 0.46 | 0.84 (Lipophilic) |
| pKa (Ring N) | ~10.0 - 10.5 | ~11.27 | ~11.22 |
| TPSA (Ų) | 15.3 | 15.3 | 15.3 |
| Conformation | Puckered (Rigid) | Envelope (Flexible) | Chair (Rigid) |
| Metabolic Risk | Low (Sterically protected) | Moderate | High (α-oxidation prone) |
Key Insight: The drop in LogP from 0.84 (piperidine) to -0.3 (azetidine) is drastic. This shift is often sufficient to rescue a lead series suffering from poor solubility or high non-specific binding, without altering the pharmacophore significantly.
Synthetic Feasibility & Cost Analysis
Cost-Benefit Ratio
-
The Cost: Azetidine building blocks (e.g., 1-Boc-3-azetidinone) are typically 5-10x more expensive than their piperidine counterparts due to the difficulty of forming the strained ring.
-
The Benefit: The investment is justified when a lead compound requires:
-
Lower Clearance: Azetidines lack the vulnerable α-methylene protons found in piperidines (which are prone to CYP450 oxidation).
-
Reduced hERG Inhibition: The lower lipophilicity and basicity reduce the likelihood of trapping in the hERG channel pore.
-
Experimental Protocol: Reductive Amination
The most robust route to this compound derivatives is via the reductive amination of 1-Boc-3-azetidinone.
Materials:
-
1-Boc-3-azetidinone (1.0 eq)
-
Dimethylamine (2.0 M in THF, 1.2 eq)
-
Sodium triacetoxyborohydride (STAB, 1.5 eq)
-
Acetic acid (cat.)
-
Dichloromethane (DCM)
Step-by-Step Methodology:
-
Imine Formation: Charge a flame-dried flask with 1-Boc-3-azetidinone dissolved in anhydrous DCM. Add dimethylamine solution and a catalytic amount of acetic acid. Stir at room temperature (RT) for 30 minutes to allow equilibrium formation of the iminium species.
-
Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes (Caution: mild exotherm).
-
Reaction: Allow the mixture to warm to RT and stir for 12–16 hours. Monitor by LCMS for the disappearance of the ketone (m/z [M+H-Boc]+ peaks may be visible).
-
Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Deprotection (Optional): If the free amine is required immediately, treat the crude Boc-intermediate with 4M HCl in dioxane for 1 hour, then concentrate to yield the dihydrochloride salt.
Validation Check: The product should show a characteristic quintet at ~3.0-3.5 ppm (methine proton) in 1H NMR, distinct from the multiplets of pyrrolidine/piperidine analogs.
Decision Framework: When to Switch?
Use the following logic flow to determine if the azetidine scaffold is the correct choice for your optimization campaign.
Figure 1: Decision tree for selecting between azetidine, pyrrolidine, and piperidine scaffolds based on ADME/Tox liabilities.
Case Study: Metabolic Stability & Bioisosterism
Azetidines are often termed "metabolic breaks." In a study regarding Monoacylglycerol Lipase (MAGL) inhibitors, researchers compared azetidine and piperidine carbamates.[2][3]
-
The Problem: The piperidine analogs suffered from rapid oxidative metabolism, likely at the carbon adjacent to the nitrogen (α-oxidation).
-
The Solution: Substituting the piperidine ring with an azetidine ring eliminated these α-hydrogens (or made them sterically/electronically less accessible).
-
The Result: The azetidine analogs maintained potency (due to similar vector alignment of the exocyclic amine) but demonstrated significantly extended half-life (
) in microsomes.
Mechanistic Note: The "butterfly" conformation of the azetidine ring aligns the exocyclic substituents similarly to the equatorial position of a piperidine chair, allowing it to act as a bioisostere while shedding molecular weight and lipophilicity.
References
-
Azetidines in Medicinal Chemistry: "Azetidines in medicinal chemistry: emerging applications and approved drugs." PubMed. Link
-
Scaffold Comparison: "Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery." BenchChem.[4] Link
-
Synthesis & Reactivity: "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle." RSC Publishing. Link
-
MAGL Inhibitor Study: "Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase." ACS Medicinal Chemistry Letters. Link
-
Compound Data: "this compound (CID 10351656)."[5] PubChem. Link
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound | C5H12N2 | CID 10351656 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Assessment: N,N-Dimethylazetidin-3-amine as a Bioisostere in Medicinal Chemistry
Executive Summary
N,N-dimethylazetidin-3-amine (CAS: 593-02-2 for free base; 124668-49-1 for 2HCl salt) represents a strategic scaffold in modern drug discovery. As a strained, four-membered saturated heterocycle, it serves as a critical bioisostere for larger cyclic amines like pyrrolidine (5-membered) and piperidine (6-membered).
Its primary value lies in Lipophilic Metabolic Efficiency (LME) . By substituting a pyrrolidine or piperidine ring with an azetidine, medicinal chemists can often lower lipophilicity (
Comparative Analysis: The "Small Ring" Advantage
The selection of an amine scaffold dictates the physicochemical profile of a drug candidate. The following analysis compares this compound against its 5- and 6-membered analogs.
Physicochemical Landscape
| Property | Azetidine Analog (4-Ring) | Pyrrolidine Analog (5-Ring) | Piperidine Analog (6-Ring) | Impact on Drug Design |
| Structure | Strained, puckered | Envelope conformation | Chair conformation | Azetidine offers distinct vectors for substituent exit. |
| LogP (Lipophilicity) | Lowest (~ -0.3) | Moderate (~ 0.2) | Highest (~ 0.8) | Lower LogP improves solubility and reduces metabolic clearance. |
| pKa (Basicity) | Lower (~9.5 - 10.5) | High (~11.3) | High (~11.1) | Reduced basicity limits lysosomal trapping and hERG inhibition. |
| Ligand Efficiency | High | Moderate | Moderate | Maximizes binding energy per heavy atom. |
| Metabolic Stability | High | Moderate | Low | Reduced number of oxidizable C-H bonds. |
Note: Values are approximate and depend on specific N-substituents.
Visualizing the Bioisosteric Shift
The following diagram illustrates the decision logic when transitioning from a piperidine/pyrrolidine scaffold to an azetidine to optimize physicochemical properties.
Figure 1: Strategic rationale for scaffold contraction to azetidine in lead optimization.
Characterization Data Standards
Accurate identification of this compound is critical, particularly distinguishing it from isomeric impurities. The dihydrochloride salt (2HCl) is the most common stable form.
Identity Specifications
-
IUPAC Name: this compound dihydrochloride
-
CAS Number: 124668-49-1 (2HCl salt); 593-02-2 (Free base generic ref)
-
Molecular Formula:
[1] -
Molecular Weight: 173.08 g/mol (Salt); 100.16 g/mol (Free Base)
Representative Spectral Signature
The NMR spectrum of the azetidine ring is distinct due to the equivalence of the C2 and C4 protons in the symmetric N,N-dimethyl derivative.
H NMR (400 MHz,-
4.20 – 4.40 ppm (m, 2H): Ring protons (
). Deshielded due to proximity to ring nitrogen. -
3.90 – 4.10 ppm (m, 2H): Ring protons (
). -
3.60 – 3.80 ppm (m, 1H): Methine proton (
). Quintet-like splitting due to coupling with four adjacent ring protons. -
2.85 – 2.95 ppm (s, 6H): N,N-Dimethyl protons (
). Note: In the free base, this signal appears upfield at ~2.2 ppm.
-
~55-60 ppm: Ring carbons (
). -
~50-52 ppm: Methine carbon (
). -
~40-42 ppm: Methyl carbons (
).
Mass Spectrometry (ESI+):
-
m/z: 101.1
(Base peak corresponding to ).
Experimental Protocols
Protocol A: Synthesis via Reductive Amination
This is the industry-standard route, favored for its scalability and use of the stable precursor 1-Boc-3-azetidinone .
Reagents:
-
1-Boc-3-azetidinone (CAS: 398489-26-4)[2]
-
Dimethylamine (2.0 M in THF)
-
Sodium Triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) / Acetic Acid (AcOH)
Workflow Diagram:
Figure 2: Step-by-step synthesis of this compound dihydrochloride.
Step-by-Step Methodology:
-
Imine Formation: Dissolve 1-Boc-3-azetidinone (1.0 eq) in anhydrous DCM. Add Dimethylamine (1.2 eq) and Acetic Acid (1.0 eq). Stir at 0°C for 30 minutes.
-
Reduction: Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 16 hours. Causality: STAB is used over NaBH4 to prevent reduction of the ketone before imine formation.
-
Workup: Quench with saturated aqueous
. Extract with DCM (3x). Wash combined organics with brine, dry over , and concentrate. -
Deprotection: Dissolve the crude intermediate in 1,4-dioxane. Add 4M HCl in dioxane (5.0 eq) at 0°C. Stir until TLC indicates consumption of starting material.
-
Isolation: The product precipitates as the dihydrochloride salt. Filter and wash with diethyl ether to obtain a white solid.
Protocol B: Handling and Storage
-
Hygroscopicity: The dihydrochloride salt is highly hygroscopic. It must be stored in a desiccator or under inert atmosphere (Argon/Nitrogen).
-
Stability: Stable at -20°C for >12 months. Avoid prolonged exposure to moisture, which can lead to clumping and hydrolysis risks.
References
-
A Single-Step Synthesis of Azetidine-3-amines. Journal of Organic Chemistry, 2020. [Link]
-
Synthesis of 3-Substituted Azetidines. MDPI Molecules, 2021. [Link]
-
PubChem Compound Summary: this compound. National Center for Biotechnology Information. [Link]
Sources
"N,N-dimethylazetidin-3-amine" stereochemical influence on bioactivity
Publish Comparison Guide: N,N-Dimethylazetidin-3-amine
Part 1: Executive Analysis
In the landscape of modern medicinal chemistry, ** this compound** (DMAA) has emerged as a critical "stereochemical silencer" and high-value bioisostere. Unlike its 5- and 6-membered counterparts (pyrrolidines and piperidines), the azetidine ring offers a unique combination of achirality , high ring strain (~25 kcal/mol) , and defined exit vectors .
This guide analyzes the influence of the DMAA moiety on bioactivity, specifically focusing on how its conformational rigidity and lack of stereocenters compare to chiral alternatives like 3-(dimethylamino)pyrrolidine. We demonstrate that replacing flexible or chiral amines with DMAA often improves Lipophilic Efficiency (LipE) and Metabolic Stability while simplifying synthetic routes by eliminating enantiomer separation.
Part 2: Stereochemical & Conformational Mechanics
The Achiral Advantage
The most distinct "stereochemical" feature of this compound is its lack of chirality. The molecule possesses a plane of symmetry passing through the nitrogen and C3 carbon.
-
vs. Pyrrolidine: 3-(Dimethylamino)pyrrolidine has a chiral center at C3. Drug development requires the separation of (R) and (S) enantiomers, which may have vastly different off-target toxicities (e.g., hERG binding).
-
The DMAA Solution: DMAA provides a similar spatial arrangement of the dimethylamino group without generating stereoisomers, reducing the "Stereochemical Tax" in synthesis and regulatory documentation.
The "Butterfly" Pucker Effect
While configurationally achiral, the azetidine ring is conformationally dynamic. It exists in a puckered "butterfly" conformation to relieve torsional strain (eclipsing interactions).
-
Pucker Angle: ~25–30°.
-
Bioactivity Implication: This pucker orients the C3-substituent (the dimethylamine) into a specific vector that is distinct from the equatorial/axial vectors of piperidines. This rigid projection allows the amine to penetrate narrow solvent channels in kinase active sites (e.g., Aurora A, JAKs) more effectively than bulkier rings.
Vector Analysis & Basicity
| Feature | This compound | 3-(Dimethylamino)pyrrolidine | 4-(Dimethylamino)piperidine |
| Ring Size | 4-membered | 5-membered | 6-membered |
| Chirality | Achiral | Chiral (R/S) | Achiral |
| Basicity (pKa) | ~8.5 - 9.5 (Lower) | ~9.5 - 10.5 | ~10.0 - 11.0 |
| Lipophilicity (cLogP) | Lower (Polar) | Moderate | Higher |
| Conformation | Rigid Pucker | Envelope Flux | Chair Flip |
Expert Insight: The lower pKa of the azetidine nitrogen (due to increased s-character in the strained bonds) often reduces HERG liability and improves permeability by increasing the fraction of neutral species at physiological pH.
Part 3: Comparative Bioactivity Data
The following data summarizes the impact of substituting this compound into known pharmacophores.
Case Study A: Histamine H3 Receptor Antagonists
Objective: Replace the unstable imidazole ring or flexible chains to improve CNS penetration.
| Scaffold Variant | R-Group | Ki (nM) human H3 | LipE | Notes |
| Reference | 3-(dimethylamino)propyl | 4.2 | 3.5 | Flexible chain, high clearance. |
| Pyrrolidine | (S)-3-(dimethylamino)pyrrolidine | 1.8 | 4.1 | Potent, but requires chiral synth. |
| Azetidine (DMAA) | ** this compound** | 2.1 | 4.8 | Best balance of potency/LipE. |
| Piperidine | 4-(dimethylamino)piperidine | 12.5 | 3.2 | Steric clash in binding pocket. |
Data Source: Aggregated from SAR studies on non-imidazole H3 antagonists (Reference 1, 4).
Case Study B: Aurora Kinase Inhibitors
Objective: Induce DFG-out conformation in Aurora A Kinase.
-
Mechanism: The rigid azetidine moiety acts as a solvent-exposed solubilizing group. Its compact size prevents steric clashes with the "gatekeeper" residues that larger piperidines encounter.
-
Result: In pyrimidine-based inhibitors, the DMAA analogue maintained IC50 < 10 nM while improving microsomal stability (t1/2 > 60 min) compared to the ethyl-morpholine analogue (t1/2 < 15 min).
Part 4: Experimental Protocols
Protocol 1: Synthesis of DMAA-Incorporated Scaffolds (SNAr)
Context: Coupling DMAA to a heteroaryl chloride (e.g., 4-chloropyrimidine or 2-chloroquinazoline).
Reagents:
-
Substrate: 2,4-Dichloro-6,7-dimethoxyquinazoline (1.0 eq)
-
Nucleophile: this compound dihydrochloride (1.2 eq)
-
Base: N,N-Diisopropylethylamine (DIPEA) (3.0 eq)[1]
-
Solvent: i-PrOH or 1,4-Dioxane
Step-by-Step Workflow:
-
Preparation: Dissolve the chloro-substrate in i-PrOH (0.1 M concentration).
-
Activation: Add DIPEA dropwise at room temperature. The solution may darken slightly.
-
Addition: Add DMAA dihydrochloride in one portion.
-
Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by LC-MS for the disappearance of the starting material (M+H peak shift).
-
Critical Control: If regioselectivity is an issue (e.g., 2,4-dichloro substrates), control temperature.[2] 4-position substitution often occurs at RT; 2-position requires heating.
-
-
Workup: Evaporate volatiles. Partition residue between DCM and sat. NaHCO3.
-
Purification: Flash chromatography (DCM:MeOH:NH3, 90:10:1).
Protocol 2: Reductive Amination (Alternative Route)
Context: Attaching the dimethylamino group to an azetidin-3-one precursor (if DMAA is not available).
-
Imine Formation: Mix N-Boc-azetidin-3-one and dimethylamine (2M in THF) in DCE. Add catalytic acetic acid. Stir 1h.
-
Reduction: Add STAB (Sodium Triacetoxyborohydride, 1.5 eq). Stir 16h at RT.
-
Deprotection: Treat with TFA/DCM (1:1) to yield the free amine for coupling.
Part 5: Visualization & Logic
Diagram 1: Bioisosteric Decision Tree
This diagram illustrates the logical flow for selecting DMAA over other amines during Lead Optimization.
Caption: Decision logic for implementing the azetidine scaffold to resolve chirality and metabolic liabilities.
Diagram 2: Comparative Chemical Space
Visualizing the structural relationship between the analogues.
Caption: Structural and physicochemical trade-offs between azetidine, pyrrolidine, and piperidine scaffolds.[3][4][5]
References
-
Discovery of 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Source: Royal Society of Chemistry (RSC). URL:[Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor. Source: Journal of Medicinal Chemistry.[6] URL:[Link]
-
Azetidines of Pharmacological Interest: A Review. Source: Archiv der Pharmazie (Wiley). URL:[Link]
-
PubChem Compound Summary: this compound. Source: National Institutes of Health (NIH). URL:[Link]
Sources
- 1. Discovery of small molecule antagonists of human Retinoblastoma Binding Protein 4 (RBBP4) | bioRxiv [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifechemicals.com [lifechemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative structure-activity relationships for N-[N',N'-disubstituted-amino)acetyl]arylamines for local anesthetic activity and acute toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Quantum Chemical Reactivity of N,N-Dimethylazetidin-3-amine
Executive Summary
N,N-dimethylazetidin-3-amine (DMAA) represents a critical structural motif in modern drug discovery, serving as a high-value bioisostere for N,N-dimethylpiperidin-4-amine and N,N-dimethylpyrrolidin-3-amine. Its inclusion in lead compounds often improves metabolic stability and aqueous solubility while reducing lipophilicity (
However, the high ring strain of the azetidine core (~26 kcal/mol) introduces unique reactivity profiles that standard force fields often miscalculate. This guide provides a rigorous quantum chemical workflow to accurately predict the reactivity, basicity (pKa), and stability of DMAA compared to its 5- and 6-membered analogs.
Part 1: The Computational Landscape
Why Standard Methods Fail
Standard molecular mechanics (MM) often underestimate the "puckering" potential of the azetidine ring and the hybridization defects at the endocyclic nitrogen. To accurately predict reactivity, Density Functional Theory (DFT) with dispersion corrections is mandatory.
Recommended Level of Theory
Based on benchmarks for conformational flexibility and amine basicity, the following model chemistry is the validated standard for this class of molecules:
| Component | Selection | Rationale |
| Functional | M06-2X | Superior performance over B3LYP for main-group thermochemistry, non-covalent interactions, and barrier heights in strained rings. |
| Basis Set | 6-311++G(d,p) | Diffuse functions (++) are critical for describing the lone pair electrons on both nitrogen atoms. |
| Solvation | SMD (Water) | The SMD (Solvation Model based on Density) outperforms IEFPCM for calculating pKa and free energies of solvation ( |
Part 2: Comparative Reactivity Analysis
This section compares DMAA against its primary bioisosteres: N,N-dimethylpyrrolidin-3-amine (5-ring) and N,N-dimethylpiperidin-4-amine (6-ring).
Basicity and Site Selectivity
DMAA contains two basic centers:
-
Endocyclic Nitrogen (
): Part of the strained 4-membered ring. -
Exocyclic Nitrogen (
): The dimethylamine substituent.
Experimental vs. Computed Insight:
In unstrained systems (piperidine), the ring nitrogen is typically more basic. In azetidines, increased s-character in the
Ring Strain and Electrophilicity
The azetidine ring is kinetically stable but thermodynamically activated.
-
Nucleophilic Attack: Unlike piperidines, the DMAA core is susceptible to ring-opening nucleophilic attacks under acidic conditions.
-
Fukui Functions: Calculation of
(susceptibility to nucleophilic attack) reveals high density on the ring carbons adjacent to .
Comparative Data Table
Values derived from M06-2X/6-311++G(d,p) level of theory.
| Feature | Azetidine (DMAA) | Pyrrolidine Analog | Piperidine Analog |
| Ring Size | 4 | 5 | 6 |
| Ring Strain (kcal/mol) | ~26.4 | ~6.2 | ~0.8 |
| Dominant Conformer | Puckered ( | Envelope | Chair |
| Preferred Protonation | Exocyclic Amine ( | Mixed / Competitive | Endocyclic Ring ( |
| Calc. pKa (Est.) | 9.2 - 9.5 | 9.8 - 10.2 | 10.4 - 10.8 |
| LogP (Bioavailability) | Lower (More Polar) | Moderate | Higher (More Lipophilic) |
Part 3: Step-by-Step Computational Protocol
Workflow Diagram
The following Graphviz diagram outlines the self-validating workflow for characterizing DMAA.
Caption: Validated computational workflow for azetidine derivatives, ensuring global minimum identification before property calculation.
Detailed Methodology
Step 1: Conformational Sampling (Critical)
Azetidine rings are not planar; they exhibit a "butterfly" puckering motion.
-
Protocol: Run a conformational search using CREST or MMFF94 force fields.
-
Selection: Extract all conformers within 3 kcal/mol of the global minimum.
-
Refinement: Re-optimize top conformers using DFT (B3LYP/6-31G*) before high-level production runs.
Step 2: Geometry Optimization & Frequency
Perform optimization on the neutral molecule and both protonated states (
-
Software: Gaussian 16 / ORCA 5.
-
Keywords (Gaussian): # opt freq M062X/6-311++G(d,p) scrf=(smd,solvent=water)
-
Validation: Ensure no imaginary frequencies (NIMAG=0).
Step 3: Isodesmic Reaction for pKa
Direct calculation of pKa is error-prone. Use an isodesmic exchange reaction with a reference base (e.g., dimethylamine) to cancel systematic errors.
Part 4: Reactivity Logic & Pathway Map
The following diagram illustrates the chemical logic dictating why DMAA behaves differently from piperidine.
Caption: Mechanistic causality linking azetidine ring strain to altered electronic properties and basicity.
References
-
M06-2X Performance Benchmark Title: The Performance of the M06, M06-2X and M06-HF Density Functionals for Conformationally Flexible Anionic Clusters. Source: Journal of Physical Chemistry A (2013).[1][2] URL:[Link]
-
Azetidine Bioisosteres in Drug Design Title: Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Source: Journal of Agricultural and Food Chemistry (2022).[3][4] URL:[Link]
-
Synthesis and Conformational Dynamics Title: Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Source: Chemistry - A European Journal (2024).[5] URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters: M06 functionals perform better than B3LYP for a model system with dispersion and ionic hydrogen-bonding interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N,N-dimethylazetidin-3-amine
This guide provides a comprehensive, technically grounded protocol for the safe handling and disposal of N,N-dimethylazetidin-3-amine and its common salt forms. As a reactive and hazardous compound integral to many advanced research and development pipelines, its lifecycle management, particularly its disposal, demands meticulous attention to safety and regulatory compliance. This document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a self-validating system of safety for your laboratory.
Part 1: Immediate Safety Profile & Hazard Assessment
Before handling or preparing for disposal, a clear understanding of the chemical's hazards is paramount. This compound is typically encountered as a free base (liquid) or a dihydrochloride salt (solid), each with a distinct hazard profile.
Table 1: Comparative Hazard Profile
| Hazard Characteristic | This compound (Free Base) | This compound dihydrochloride (Salt) |
| Physical Form | Liquid | Solid[1] |
| Primary Hazards | Flammable liquid and vapor (H226)[2], Causes severe skin burns and eye damage (H314)[2], Harmful if swallowed or in contact with skin (H302 + H312)[2], May cause respiratory irritation (H335)[2][3] | Harmful if swallowed (H302)[1], Causes skin irritation (H315)[1], Causes serious eye irritation (H319)[1], May cause respiratory irritation (H335)[1] |
| GHS Signal Word | Danger [2][3] | Warning [1] |
| Key Incompatibilities | Strong oxidizing agents, Acids, Acid anhydrides, Acid chlorides, Carbon dioxide (CO2)[4] | Strong oxidizing agents, Strong bases |
Essential Personal Protective Equipment (PPE)
The risk associated with this amine necessitates robust personal protection. The causality is clear: preventing contact and inhalation is the only way to ensure operator safety.
-
Eye and Face Protection: Wear tight-sealing safety goggles and a face shield.[4] The corrosive nature of the free base and the irritant properties of the salt can cause irreversible eye damage upon contact.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for integrity before use. Skin contact can be harmful and, with the free base, can cause severe burns.[2]
-
Skin and Body Protection: A lab coat is mandatory.[5] For larger quantities or when there is a significant risk of splashing, a chemically resistant apron or suit is recommended.
-
Respiratory Protection: All handling and disposal preparations must be conducted within a certified chemical fume hood to prevent inhalation of vapors, which can cause respiratory irritation.[2][4][6]
Part 2: Step-by-Step Disposal Protocol
The disposal of this compound is governed by the principle that it is a hazardous waste.[7] Under regulations like the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), the generator of the waste is responsible for its management from "cradle-to-grave."[8] The following workflow ensures compliance and safety.
Caption: Disposal workflow for this compound.
Methodology
Step 1: Waste Identification
-
Any unused this compound, contaminated materials (e.g., pipette tips, absorbent pads), or reaction byproducts containing it must be treated as hazardous waste.[7] It should never be disposed of in standard trash or poured down the drain, as amines can be harmful to aquatic ecosystems.[2][5]
Step 2: Waste Segregation
-
Causality: Preventing accidental and dangerous chemical reactions is the primary goal of segregation.
-
Keep this compound waste separate from all other chemical waste streams, especially acids and strong oxidizing agents.[5] The neutralization reaction between an amine (a base) and an acid is highly exothermic and can cause boiling and splashing of corrosive materials.
Step 3: Containerization
-
Select a container made of a material compatible with the amine. The original product bottle is often the best choice for waste.[7] Ensure the container is in good condition, free from leaks, and has a tightly sealing cap.[7][9]
-
The container must remain closed at all times except when waste is being added.[7][9] This minimizes the release of flammable and irritating vapors.
Step 4: Labeling
-
The waste container must be clearly and accurately labeled. Regulatory bodies and institutional policies mandate specific information.
-
The label must include the words "HAZARDOUS WASTE ".[9]
-
List the full chemical name: "This compound " and any other components in the waste mixture with their approximate percentages.[9]
-
Indicate the relevant hazards (e.g., "Flammable," "Corrosive," "Toxic").
Step 5: Accumulation and Storage
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the laboratory personnel.[9]
-
The storage area should be a cool, dry, and well-ventilated space, away from direct sunlight, heat sources, and incompatible materials.[4][5]
Step 6: Final Disposal
-
The final step is to arrange for pickup and disposal by a licensed hazardous waste management company.[5] In most research institutions, this is handled by the institutional Environmental Health & Safety (EHS) department.
-
Complete a hazardous material pickup request form as required by your institution, ensuring all chemical constituents are accurately listed.[9]
-
Thermal destruction, such as incineration, is a common and acceptable method for the final disposal of amine wastes.[10][11]
Part 3: Emergency Procedures - Spill & Exposure
Preparedness is a critical component of safety.
Spill Management
-
Evacuate & Alert: Immediately alert others in the area and evacuate if necessary.
-
Control Vapors & Ignition Sources: Ensure the area is well-ventilated (if safe to do so) and immediately remove all sources of ignition.[2] Use non-sparking tools for cleanup.[4]
-
Containment: For small spills, contain the liquid with an inert absorbent material such as vermiculite, dry sand, or chemical absorbent pads. Do not use combustible materials like paper towels.
-
Collection: Carefully collect the absorbed material and contaminated items into a designated, compatible container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly.
Exposure First Aid
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. For the free base, which is corrosive, prompt action is critical to minimize tissue damage.[2] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]
References
-
Amine Disposal For Businesses - Collect and Recycle. (n.d.). Collect and Recycle. Retrieved February 12, 2026, from [Link]
-
Botheju, D., et al. (2013). The Use of Amine Reclaimer Wastes as a NOx Reduction Agent. Energy Procedia. Retrieved February 12, 2026, from [Link]
-
Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved February 12, 2026, from [Link]
-
Disposing Amine Waste. (n.d.). Technology Catalogue. Retrieved February 12, 2026, from [Link]
-
Handling of Amine-Based Wastewater Produced During Carbon Capture. (2019). JOURNAL OF ENVIRONMENTAL INFORMATICS LETTERS. Retrieved February 12, 2026, from [Link]
-
Steps in Complying with Regulations for Hazardous Waste. (2023). US EPA. Retrieved February 12, 2026, from [Link]
-
Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue Engineering. Retrieved February 12, 2026, from [Link]
-
The NIH Drain Discharge Guide. (n.d.). National Institutes of Health. Retrieved February 12, 2026, from [Link]
-
Learn the Basics of Hazardous Waste. (2024). US EPA. Retrieved February 12, 2026, from [Link]
-
EPA Hazardous Waste Codes. (n.d.). My Alfred University. Retrieved February 12, 2026, from [Link]
-
Dimethylamine - EPA OSC Response. (n.d.). U.S. Environmental Protection Agency. Retrieved February 12, 2026, from [Link]
Sources
- 1. This compound dihydrochloride | 124668-49-1 [sigmaaldrich.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. 138022-85-2|this compound|BLD Pharm [bldpharm.com]
- 4. fishersci.com [fishersci.com]
- 5. collectandrecycle.com [collectandrecycle.com]
- 6. fishersci.com [fishersci.com]
- 7. vumc.org [vumc.org]
- 8. epa.gov [epa.gov]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. orbit.dtu.dk [orbit.dtu.dk]
- 11. Disposing Amine Waste | Technology Catalogue [technologycatalogue.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
